MRL-871
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANLZOIRUUHIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRL-871: A Technical Guide to its Allosteric Inhibition of RORγt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of MRL-871, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator crucial for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases, making RORγt a prime therapeutic target. This compound represents a significant advancement in the modulation of this pathway through a novel allosteric mechanism.
Core Mechanism of Action: Allosteric Inverse Agonism
This compound functions as an inverse agonist by binding to a novel, druggable allosteric site on the RORγt ligand-binding domain (LBD).[1][2] This binding pocket is topographically distinct from the orthosteric site where endogenous and synthetic agonists typically bind.[1] The interaction of this compound with this allosteric pocket induces a significant conformational change in the LBD, most critically repositioning Helix 12 (H12), a key component of the activation function-2 (AF-2) domain.[1][3] This reorientation of H12 physically obstructs the coactivator binding groove, thereby preventing the recruitment of coactivator proteins that are essential for initiating the transcription of RORγt target genes, including IL17A.[1][2][3]
A key characteristic of this compound's allosteric mechanism is its non-competitive nature with respect to orthosteric ligands. For instance, the inhibitory potency of this compound on coactivator peptide recruitment is independent of the concentration of cholesterol, a known RORγt agonist.[1] This contrasts with orthosteric inverse agonists, whose potency is diminished in the presence of competing agonists.[1]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and related compounds.
| Compound | Biochemical Assay (TR-FRET Coactivator Recruitment) IC50 (nM) | Cellular Assay (IL-17a mRNA reduction in EL4 cells) |
| This compound | 12.7[4][5][6] | Significant reduction (48-fold at 10 µM)[7] |
| MRL-058 | 98 ± 23 | Significant reduction[1] |
| MRL-003 | 280 ± 117 | No significant reduction[1] |
Table 1: Potency of this compound and its analogs in biochemical and cellular assays.
| Assay Condition (Cholesterol Concentration) | This compound IC50 (nM) for Cofactor Binding Inhibition |
| 0 µM | 4.7 ± 1.4 |
| 1 µM | 2.5 ± 0.9 |
| 10 µM | 1.8 ± 1.5 |
| 25 µM | 2.3 ± 1.8 |
Table 2: Independence of this compound IC50 from orthosteric agonist (cholesterol) concentration.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RORγt signaling pathway, the mechanism of this compound, and a typical experimental workflow for its characterization.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation and IL-17A Production.
Caption: Mechanism of this compound Allosteric Inhibition of RORγt.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantifies the ability of a compound to inhibit the interaction between the RORγt LBD and a coactivator peptide.
-
Materials:
-
His-tagged RORγt LBD protein.
-
Biotinylated coactivator peptide (e.g., from SRC1/NCOA1).
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).
-
Streptavidin-d2 (acceptor fluorophore).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
This compound and other test compounds.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Protocol:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the RORγt LBD, biotinylated coactivator peptide, and the test compound dilutions.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add the Tb-conjugated anti-His antibody and streptavidin-d2 to the wells.
-
Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at approximately 340 nm.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
RORγt Cellular Reporter Assay in HEK-293 Cells
This assay measures the ability of a compound to modulate RORγt-dependent gene transcription in a cellular context.
-
Materials:
-
HEK-293 cells stably co-transfected with:
-
An expression vector for a GAL4-RORγt LBD fusion protein.
-
A reporter vector containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and control compounds.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the stably transfected HEK-293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 or EC50 value.
-
Human Peripheral Blood Mononuclear Cell (PBMC) Th17 Differentiation and IL-17A Production Assay
This primary cell assay assesses the impact of a compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
-
Materials:
-
Human PBMCs isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting).
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23.
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
This compound and control compounds.
-
Cell stimulation reagents (e.g., PMA and ionomycin).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
IL-17A ELISA kit or antibodies for intracellular cytokine staining and flow cytometry.
-
-
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Culture the naive CD4+ T cells in the presence of T cell activation reagents and the Th17 polarizing cytokine cocktail.
-
Simultaneously, treat the cells with serial dilutions of this compound or control compounds.
-
Culture the cells for a period of 3-6 days to allow for Th17 differentiation.
-
On the final day, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit.
-
Alternatively, fix and permeabilize the cells and perform intracellular staining for IL-17A. Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Determine the IC50 of this compound for the inhibition of IL-17A production.
-
IL-17a mRNA Quantification in EL4 Cells
This assay measures the effect of this compound on the transcript levels of the RORγt target gene, IL17A, in a murine T-lymphoma cell line that constitutively expresses RORγt.
-
Materials:
-
EL4 cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and vehicle control (DMSO).
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR primers and probes for murine Il17a and a housekeeping gene (e.g., Gapdh).
-
qPCR instrument.
-
-
Protocol:
-
Culture EL4 cells and treat them with a specified concentration of this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 24 hours).[7]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers and probes for Il17a and the housekeeping gene.
-
Calculate the relative expression of Il17a mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the normalized Il17a expression in this compound-treated cells to the vehicle-treated control to determine the fold-reduction.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Detection of Th17 (3-color) in Human Peripheral Blood PBMC [elabscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
The Allosteric Binding Site of MRL-871: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a critical transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17a. Unlike conventional orthosteric ligands that compete with endogenous molecules at the primary binding site, this compound exerts its inhibitory effect through a novel, previously unidentified allosteric mechanism. This technical guide provides an in-depth analysis of the allosteric binding site of this compound on RORγt, detailing the molecular interactions, conformational changes, and functional consequences of this unique mode of inhibition. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug discovery.
The Allosteric Binding Pocket of this compound on RORγt
Crystal structure analysis has revealed that this compound binds to a distinct allosteric pocket on the RORγt ligand-binding domain (LBD), located distally to the canonical orthosteric nuclear receptor (NR) ligand-binding site.[1] This novel pocket is formed by helices 4, 5, 11, and a reoriented helix 12 (H12).[1][2] The binding of this compound to this site is predominantly hydrophobic in nature, with key interactions involving amino acid residues on these helices and the activation function-2 (AF-2) domain.[1]
Specifically, the binding of this compound induces a significant conformational change in H12, repositioning it to directly block the binding surface for coactivator proteins that possess the conserved LXXLL motif.[1][2] This repositioning effectively prevents the recruitment of coactivators, leading to the inhibition of RORγt-mediated gene transcription.[1] Notably, this allosteric inhibition is independent of the occupancy of the orthosteric binding site, as demonstrated by the lack of competition with the orthosteric ligand cholesterol.[1]
Key amino acid residues within 4 Å of this compound in the co-crystal structure (PDB ID: 4YPQ) have been identified as crucial for the formation of this allosteric pocket.[3] For instance, Phe-506 is involved in a π-π stacking interaction with the this compound ligand.[3]
Quantitative Data Summary
The following tables summarize the quantitative data related to the binding and functional activity of this compound and its analogs.
Table 1: In Vitro Binding Affinity and Functional Potency of RORγt Modulators
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | TR-FRET Cofactor Recruitment | RORγt LBD | 7 ± 1 | [1] |
| This compound | TR-FRET Cofactor Recruitment | RORγt LBD | 12.7 | [4][5] |
| MRL-058 | TR-FRET Cofactor Recruitment | RORγt LBD | 98 ± 23 | [1] |
| MRL-003 | TR-FRET Cofactor Recruitment | RORγt LBD | 280 ± 117 | [1] |
| T0901317 (Orthosteric) | TR-FRET Cofactor Recruitment | RORγt LBD | 24 ± 13 | [1] |
Table 2: Cholesterol Competition Assay with this compound
| Cholesterol Concentration (µM) | This compound IC50 (nM) | Reference |
| 0 | 4.7 ± 1.4 | [1] |
| 1 | 2.5 ± 0.9 | [1] |
| 10 | 1.8 ± 1.5 | [1] |
| 25 | 2.3 ± 1.8 | [1] |
Table 3: Cellular Activity of RORγt Modulators
| Compound | Concentration (µM) | Cell Line | Assay | Outcome | Reference |
| This compound | 10 | EL4 | IL-17a mRNA expression | 48-fold reduction | [5] |
| MRL-058 | 10 | EL4 | IL-17a mRNA expression | Significant reduction | [1] |
| MRL-003 | 10 | EL4 | IL-17a mRNA expression | Significant reduction | [1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay
This assay is employed to measure the ability of compounds to inhibit the interaction between the RORγt LBD and a coactivator peptide.
-
Materials:
-
Terbium cryptate-labeled RORγt LBD
-
d2-labeled coactivator peptide
-
Test compounds (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
Incubate the terbium-labeled RORγt LBD with varying concentrations of the test compound.
-
Add the d2-labeled coactivator peptide to the mixture.
-
Allow the reaction to reach equilibrium.
-
Measure the FRET signal, which occurs when the terbium donor and the d2 acceptor are in close proximity (i.e., when the coactivator is bound to the LBD).
-
A decrease in the FRET signal indicates inhibition of the coactivator-LBD interaction.
-
Calculate IC50 values from the dose-response curves.[6]
-
Competitive Binding Assay
This assay determines whether a compound binds to the same site as a known ligand.
-
Materials:
-
RORγt LBD
-
Radiolabeled orthosteric ligand (e.g., [3H]-T0901317) or allosteric ligand
-
Unlabeled test compound (e.g., this compound)
-
Unlabeled competitor (e.g., cholesterol)
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate the RORγt LBD with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.
-
To test for competition, perform the same incubation in the presence of a fixed concentration of a known competitor (e.g., cholesterol).
-
Separate bound from unbound radioligand using a filtration method.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
A shift in the IC50 curve of the test compound in the presence of the competitor indicates competition for the same binding site. The absence of a shift, as seen with this compound in the presence of cholesterol, indicates binding to a different, allosteric site.[1]
-
Cellular Assay for IL-17a mRNA Expression
This assay measures the functional consequence of RORγt inhibition in a cellular context.
-
Materials:
-
EL4 murine lymphoblast cell line (constitutively expresses RORγt)
-
Test compounds (e.g., this compound)
-
RNA extraction reagents
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for IL-17a and a housekeeping gene (e.g., GAPDH)
-
Quantitative PCR (qPCR) instrument and reagents
-
-
Procedure:
-
Culture EL4 cells to the desired density.
-
Treat the cells with the test compounds or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers specific for IL-17a and the housekeeping gene.
-
Normalize the IL-17a mRNA expression levels to the housekeeping gene expression.
-
Calculate the fold change in IL-17a mRNA expression in treated cells compared to control cells.[1][5]
-
Visualizations
Signaling Pathway of RORγt Inhibition by this compound
References
- 1. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delineation of the molecular determinants of the unique allosteric binding site of the orphan nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
MRL-871: An In-Depth Technical Guide to a Potent Allosteric RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRL-871, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. This compound represents a significant tool for researchers studying Th17 cell biology and a promising therapeutic candidate for a range of inflammatory disorders.
Introduction to RORγt and its Role in Immunity
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the immune system.[1][2] It is the master transcription factor for the differentiation of pro-inflammatory Th17 cells, a subset of CD4+ T helper cells.[1][3] Th17 cells are characterized by their production of the cytokine Interleukin-17A (IL-17A), along with other pro-inflammatory mediators like IL-17F and IL-22.[1] While essential for host defense against certain extracellular bacteria and fungi, dysregulated Th17 cell activity and excessive IL-17A production are strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[4][5]
RORγt exerts its function by binding to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, thereby initiating their transcription.[1][4] The transcriptional activity of RORγt is modulated by the binding of ligands to its ligand-binding domain (LBD). Agonists enhance its activity, while inverse agonists suppress its basal transcriptional activity.
This compound: A Novel Allosteric Inverse Agonist
This compound is a potent and highly selective small molecule inverse agonist of RORγt.[6] A key distinguishing feature of this compound is its allosteric mechanism of action. Unlike orthosteric inhibitors that compete with endogenous ligands at the active site, this compound binds to a novel, distinct allosteric pocket on the RORγt LBD.[7][8] This binding induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for transcriptional activation, effectively silencing RORγt-mediated gene expression.[7] This allosteric inhibition is independent of the occupancy of the orthosteric ligand binding pocket.[7]
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound, providing a comparative overview of its activity.
| Assay Type | Description | Species | IC50 Value | Reference(s) |
| TR-FRET Coactivator Recruitment Assay | Measures the ability of the compound to inhibit the interaction between RORγt LBD and a coactivator peptide. | Human | 7 ± 1 nM | [7] |
| TR-FRET Coactivator Recruitment Assay (Cholesterol Competition) | Assesses the inhibitory activity in the presence of varying concentrations of the orthosteric agonist, cholesterol. | Human | 4.7 ± 1.4 nM (at 0 µM Cholesterol) | [7] |
| 2.5 ± 0.9 nM (at 1 µM Cholesterol) | [7] | |||
| 1.8 ± 1.5 nM (at 10 µM Cholesterol) | [7] | |||
| 2.3 ± 1.8 nM (at 25 µM Cholesterol) | [7] | |||
| General RORγt Inverse Agonist Activity | A general reported IC50 value for its inverse agonist activity on RORγt. | Not Specified | 12.7 nM | [6][9] |
| Allosteric Probe Displacement HTRF Assay | Measures the displacement of a fluorescently labeled allosteric probe (a derivative of this compound) from the RORγt LBD. | Human | 17.3 ± 1.4 nM | [10] |
| IL-17A Production in Human Th17 Cells | Measures the inhibition of IL-17A secretion from differentiated human Th17 cells. | Human | Varies by specific compound and assay conditions. | [11] |
| IL-17a mRNA Expression in EL4 Cells | Measures the reduction of IL-17a mRNA levels in a murine T-lymphoma cell line that constitutively expresses RORγt. This compound at 10 µM significantly reduces IL-17a mRNA expression. | Murine | Not an IC50 value, but demonstrates cellular activity. | [6][7] |
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway Leading to IL-17A Production
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[3] This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt.[12] RORγt then, in concert with other transcription factors such as IRF4 and BATF, binds to the promoter of the IL17A gene, driving its transcription and the subsequent production of IL-17A protein.[4] this compound, by allosterically inhibiting RORγt, blocks this final transcriptional activation step.
Experimental Workflow: TR-FRET Coactivator Recruitment Assay
This assay is a common method to assess the potency of RORγt modulators. It measures the proximity-based energy transfer between a donor fluorophore-labeled RORγt LBD and an acceptor fluorophore-labeled coactivator peptide. Inverse agonists like this compound disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Workflow: GAL4 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the RORγt LBD. A chimeric receptor consisting of the GAL4 DNA-binding domain fused to the RORγt LBD is co-expressed with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). This compound will decrease the luciferase signal in an inverse agonist-dependent manner.
Experimental Workflow: Human Th17 Cell Differentiation and IL-17A Measurement
This primary cell-based assay is a more physiologically relevant system to evaluate the efficacy of RORγt inhibitors. Naïve CD4+ T cells are differentiated into Th17 cells in the presence of the test compound, and the inhibition of IL-17A production is measured.
Detailed Experimental Protocols
TR-FRET Coactivator Recruitment Assay
Objective: To determine the IC50 value of this compound for the inhibition of the RORγt-coactivator interaction.
Materials:
-
Recombinant human RORγt Ligand Binding Domain (LBD) with a GST tag.
-
Biotinylated coactivator peptide (e.g., from SRC1/NCoA-1).
-
Terbium-cryptate labeled anti-GST antibody (donor).
-
Streptavidin-d2 (acceptor).
-
This compound.
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume white plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the RORγt LBD and the terbium-labeled anti-GST antibody to each well.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Add the biotinylated coactivator peptide and streptavidin-d2 to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at approximately 340 nm.
-
Calculate the ratio of acceptor to donor fluorescence and plot the values against the logarithm of the this compound concentration to determine the IC50 value.
GAL4 Reporter Gene Assay
Objective: To assess the inverse agonist activity of this compound on the RORγt LBD in a cellular context.
Materials:
-
HEK293T cells or other suitable host cell line.
-
Expression plasmid for GAL4 DNA-binding domain fused to the human RORγt LBD.
-
Reporter plasmid containing multiple GAL4 Upstream Activating Sequences (UAS) driving a luciferase gene.
-
Control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the GAL4-RORγt LBD expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.[13][14]
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[14][15]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.
Human Th17 Cell Differentiation and IL-17A Measurement
Objective: To evaluate the effect of this compound on the differentiation of primary human Th17 cells and their production of IL-17A.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Naïve CD4+ T cell isolation kit.
-
Cell culture medium (e.g., RPMI 1640) with supplements (FBS, penicillin/streptomycin).
-
Th17 polarizing cytokines: recombinant human TGF-β, IL-6, IL-1β, and IL-23.[16][17]
-
Anti-human CD3 and anti-human CD28 antibodies.
-
This compound.
-
Human IL-17A ELISA kit or Cytometric Bead Array (CBA) kit.
-
96-well tissue culture plates.
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.[18]
-
Coat a 96-well plate with anti-human CD3 antibody.
-
Seed the isolated naïve CD4+ T cells in the pre-coated plate.
-
Prepare a cytokine cocktail containing TGF-β, IL-6, IL-1β, IL-23, and soluble anti-human CD28 antibody in cell culture medium.
-
Add the cytokine cocktail and serial dilutions of this compound to the cells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[19]
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
Plot the IL-17A concentration against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective allosteric inverse agonist of RORγt. Its unique mechanism of action and its demonstrated ability to inhibit Th17 cell function make it an invaluable research tool for dissecting the RORγt signaling pathway and its role in autoimmune and inflammatory diseases. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of targeting RORγt. The detailed methodologies for key in vitro assays will enable robust and reproducible characterization of this compound and other novel RORγt modulators.
References
- 1. Foxp3 inhibits RORgammat-mediated IL-17A mRNA transcription through direct interaction with RORgammat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - RORγt inhibitors IC50 values for inhibition of IL-17A production in human Th17 cell cultures. - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. eubopen.org [eubopen.org]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. antbioinc.com [antbioinc.com]
MRL-871: A Technical Guide to a Potent Allosteric RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORγt is a prime therapeutic target for a range of autoimmune and inflammatory diseases. This compound exhibits its inhibitory function by binding to a novel allosteric site on the RORγt ligand-binding domain (LBD), inducing a unique conformational change that prevents the recruitment of coactivators and subsequently suppresses the transcription of target genes, most notably Interleukin-17A (IL-17A). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key in vitro assays and a summary of its biological effects are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule belonging to the isoxazole chemotype. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(5-((3-chloro-4-isopropoxyphenyl)carbamoyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide |
| Molecular Formula | C₂₂H₁₂ClF₃N₂O₃[1] |
| Molecular Weight | 444.79 g/mol [1] |
| CAS Number | 1392809-08-3[1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a highly potent and selective inverse agonist of RORγt. Its pharmacological profile is characterized by its unique allosteric mechanism of action.
| Parameter | Value |
| Target | RORγt |
| Mechanism of Action | Allosteric Inverse Agonist |
| IC₅₀ (RORγt Cofactor Recruitment Assay) | 12.7 nM[2][3] |
| Cellular Activity (IL-17a mRNA reduction) | Potent inhibition in EL4 cells[3] |
Mechanism of Action
This compound exerts its inhibitory effect on RORγt through a novel allosteric mechanism. Unlike orthosteric inhibitors that compete with the natural ligand at the active site, this compound binds to a distinct pocket on the RORγt LBD. This binding event induces a significant conformational change in helix 12 (H12) of the LBD. In its active state, H12 is positioned to allow the binding of coactivator proteins, which are essential for initiating the transcription of RORγt target genes. The this compound-induced conformational shift repositions H12 in a manner that physically blocks the coactivator binding site. This prevents the recruitment of coactivators and, consequently, inhibits the transcriptional activity of RORγt. A critical downstream effect of this inhibition is the marked reduction in the production of the pro-inflammatory cytokine IL-17A, a hallmark of Th17 cell function.
RORγt Signaling Pathway Inhibition by this compound
Experimental Protocols
TR-FRET Coactivator Recruitment Assay
This assay measures the ability of this compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Methodology:
-
Reagents and Materials:
-
His-tagged RORγt LBD (ligand-binding domain)
-
Biotinylated coactivator peptide (e.g., from SRC1/NCoA1)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the RORγt LBD, biotinylated coactivator peptide, and the this compound dilutions.
-
Add the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and plot against the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow for TR-FRET Assay
EL4 Cell-Based IL-17a mRNA Expression Assay
This cellular assay quantifies the ability of this compound to inhibit the expression of IL-17a mRNA in a relevant cell line. The murine lymphoma cell line EL4 constitutively expresses RORγt and produces IL-17A.
Methodology:
-
Cell Culture and Treatment:
-
Culture EL4 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and supplements) at 37°C and 5% CO₂.
-
Seed cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM) or DMSO as a vehicle control.[4]
-
Incubate for 24 hours.[4]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for murine IL-17a and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a standard qPCR protocol with a suitable master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IL-17a mRNA expression.
-
In Vitro and In Vivo Biological Effects
In Vitro
-
Potent RORγt Inhibition: this compound potently inhibits the RORγt-coactivator interaction with a low nanomolar IC₅₀ value.[2][3]
-
Allosteric Mechanism: Its inhibitory activity is non-competitive with orthosteric agonists like cholesterol, confirming its allosteric binding mode.
-
Suppression of IL-17a Production: this compound significantly reduces the expression of IL-17a mRNA in EL4 cells, demonstrating its cellular efficacy.[3][4] A 48-fold reduction in IL-17a mRNA has been reported in EL4 cells treated with 10 μM this compound.[3]
In Vivo
While specific in vivo data for this compound is limited in the public domain, studies on other selective allosteric RORγt inhibitors have demonstrated efficacy in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. These inhibitors have been shown to reduce disease severity and inflammation.
Conclusion
This compound is a valuable research tool for studying the biology of RORγt and its role in Th17-mediated immunity. Its potent and selective allosteric inverse agonist activity, coupled with its demonstrated cellular effects, makes it a strong candidate for further investigation in the development of novel therapeutics for autoimmune and inflammatory disorders. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.
References
Downstream Effects of MRL-871 on IL-17a Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream effects of MRL-871, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), on the production of Interleukin-17a (IL-17a). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a non-canonical inhibitor of RORγt, a master transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine IL-17a.[1][2] Unlike orthosteric inhibitors that compete with endogenous ligands at the canonical ligand-binding pocket, this compound binds to a distinct allosteric site on the RORγt ligand-binding domain (LBD).[3][4] This binding event induces a unique conformational change in the LBD, specifically repositioning Helix 12 (H12).[3][5] This altered conformation prevents the recruitment of coactivator proteins necessary for transcriptional activation, thereby suppressing the expression of RORγt target genes, most notably IL17A.[3][4][6]
The allosteric nature of this compound's interaction with RORγt confers high potency and selectivity.[3] Its inhibitory effect on coactivator recruitment has been shown to be independent of the concentration of cholesterol, a known natural agonist for RORγt.[3]
Quantitative Analysis of this compound Activity
The efficacy of this compound in suppressing IL-17a production has been quantified in various biochemical and cellular assays. The following tables summarize the key findings from published studies.
| Assay Type | System | Compound | Concentration | Effect | IC50 | Reference |
| Cofactor Recruitment (TR-FRET) | RORγt LBD | This compound | Dose-dependent | Inhibition of coactivator peptide binding | 4.7 ± 1.4 nM (at 0 µM cholesterol) | [3] |
| IL-17a mRNA Expression | EL4 cells | This compound | 10 µM (24h) | Significant reduction in IL-17a mRNA levels | - | [3][7] |
| IL-17a mRNA Expression | EL4 cells | This compound | 10 µM (24h) | 21-fold reduction in IL-17a mRNA expression | - | [1] |
| Th17 Differentiation/IL-17a Production | Human PBMCs | This compound | - | Inhibition | - | [3] |
Table 1: Summary of this compound In Vitro Efficacy
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize the downstream effects of this compound on IL-17a production.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay
This biochemical assay is employed to measure the ability of this compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
-
Principle: The assay relies on the FRET phenomenon between a terbium cryptate-labeled RORγt LBD (donor) and a d2-labeled coactivator peptide (acceptor).[7] When the coactivator binds to the LBD, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inverse agonists like this compound disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant His-tagged RORγt LBD is incubated with an anti-His terbium cryptate antibody.
-
A biotinylated coactivator peptide (e.g., from SRC-1) is incubated with d2-labeled streptavidin.
-
The RORγt-terbium complex and the coactivator-d2 complex are mixed in an assay buffer.
-
Varying concentrations of this compound (or a DMSO control) are added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The fluorescence is read at two wavelengths (emission of the donor and acceptor) to calculate the FRET ratio.
-
IC50 values are determined by plotting the FRET ratio against the logarithm of the this compound concentration.
-
Cellular IL-17a mRNA Expression Assay (Quantitative Reverse Transcriptase PCR)
This cell-based assay quantifies the effect of this compound on the transcription of the IL17A gene in a relevant cell line. The murine lymphoblast cell line EL4, which constitutively expresses RORγt and produces IL-17a, is commonly used.[1][3][7]
-
Principle: This method measures the amount of IL-17a mRNA relative to a housekeeping gene (e.g., GAPDH) to determine the effect of a compound on gene expression.
-
Protocol:
-
EL4 cells are cultured under standard conditions.
-
Cells are treated with a specific concentration of this compound (e.g., 10 µM) or a DMSO vehicle control for a defined period (e.g., 24 hours).[1][7]
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative PCR (qPCR) is carried out using specific primers for Il17a and a reference gene (e.g., Gapdh).
-
The relative expression of Il17a mRNA is calculated using the 2-ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the DMSO control.[1][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound Signaling Pathway in a Th17 Cell.
Caption: TR-FRET Cofactor Recruitment Assay Workflow.
Caption: Quantitative RT-PCR Workflow for IL-17a mRNA.
References
- 1. Orthosteric and Allosteric Dual Targeting of the Nuclear Receptor RORγt with a Bitopic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
MRL-871: A Technical Guide for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), RORγt has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and other RORγt inverse agonists.
Introduction
The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The transcription factor RORγt is indispensable for the differentiation and function of Th17 cells, making it a highly attractive target for therapeutic intervention. This compound is a small molecule that potently and selectively inhibits RORγt activity through a novel allosteric mechanism, offering a potential new avenue for the treatment of Th17-mediated inflammatory conditions.
Mechanism of Action
This compound functions as an inverse agonist of RORγt, meaning it reduces the constitutive activity of the receptor. Unlike orthosteric inhibitors that compete with the natural ligand at the ligand-binding pocket, this compound binds to a distinct, allosteric site on the RORγt ligand-binding domain (LBD).[1][2][3] This binding event induces a conformational change in the receptor, specifically repositioning Helix 12, which is critical for the recruitment of coactivator proteins.[1][2] By preventing coactivator binding, this compound effectively blocks the transcriptional activity of RORγt, leading to a downstream reduction in the expression of its target genes, most notably IL17A.[1][4][5] A key advantage of its allosteric mode of action is that its inhibitory effect is independent of the concentration of the natural ligand, cholesterol.[2]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isoxazole Chemotype of MRL-871: An Allosteric RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent, small-molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. This document provides a comprehensive technical overview of this compound, focusing on its isoxazole chemotype, mechanism of action, and biological activity. It is intended to serve as a resource for researchers in immunology, medicinal chemistry, and drug discovery who are interested in the development of RORγt modulators for the treatment of autoimmune diseases.
Introduction
RORγt is a nuclear receptor that plays a critical role in the development and function of Th17 cells, a subset of T helper cells that are major drivers of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγt promotes the transcription of the gene encoding Interleukin-17A (IL-17A), a hallmark cytokine of Th17 cells. Consequently, inhibition of RORγt activity is a promising therapeutic strategy for these conditions.
This compound has emerged as a significant tool compound for studying RORγt biology. It is characterized by a distinct isoxazole core, although it is also referred to as an indazole in some literature.[1][2] this compound acts as an inverse agonist, reducing the basal transcriptional activity of RORγt. A key feature of this compound is its allosteric mode of action, binding to a site on the RORγt ligand-binding domain (LBD) that is distinct from the orthosteric site where endogenous ligands are thought to bind.[1] This allosteric inhibition presents a potential advantage in terms of selectivity and overcoming competition with endogenous ligands.
Chemical Structure and Properties
While initially described with an isoxazole chemotype, the definitive chemical structure of this compound is based on an indazole core.
IUPAC Name: 3-[5-(4-fluorophenyl)-1H-indazol-1-yl]propanoic acid
Chemical Formula: C₁₆H₁₃FN₂O₂
Molecular Weight: 296.29 g/mol
CAS Number: 1392809-08-3
Mechanism of Action
This compound exerts its inhibitory effect on RORγt through a novel allosteric mechanism. Unlike orthosteric inhibitors that compete with endogenous ligands, this compound binds to a distinct pocket on the RORγt LBD. This binding event induces a conformational change in the receptor, stabilizing it in an inactive state. This inactive conformation prevents the recruitment of coactivator proteins that are essential for initiating the transcription of target genes, most notably IL17A.[1] The ultimate consequence is a reduction in the production of the pro-inflammatory cytokine IL-17A.
Figure 1. Signaling pathway of this compound mediated RORγt inhibition.
Quantitative Biological Data
The potency of this compound and its analogs has been evaluated in various biochemical and cellular assays. The following table summarizes key quantitative data.
| Compound | Assay Type | Description | IC₅₀ (nM) | Reference |
| This compound | TR-FRET | RORγt coactivator recruitment | 12.7 | [1] |
| MRL-058 | TR-FRET | RORγt coactivator recruitment | 98 | [1] |
| MRL-003 | TR-FRET | RORγt coactivator recruitment | 280 | [1] |
| This compound | Cellular | IL-17a mRNA reduction in EL4 cells | - | [1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Inverse Agonist Activity
This protocol is a representative method for assessing the ability of compounds to inhibit the interaction between RORγt and a coactivator peptide.
Materials:
-
RORγt Ligand Binding Domain (LBD), GST-tagged
-
Tb-anti-GST Antibody
-
Fluorescein-labeled coactivator peptide (e.g., SRC1-4)
-
Assay Buffer: 50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound solution.
-
Prepare a master mix containing GST-RORγt LBD and Tb-anti-GST antibody in Assay Buffer. Add 5 µL of this mix to each well.
-
Prepare a solution of the fluorescein-labeled coactivator peptide in Assay Buffer. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the TR-FRET ratio (520 nm / 495 nm) for each well.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2. Experimental workflow for the TR-FRET assay.
Quantification of IL-17A mRNA Expression in EL4 Cells
This protocol describes a method to measure the effect of this compound on RORγt-mediated gene transcription in a cellular context.
Materials:
-
EL4 murine lymphoma cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound dissolved in DMSO
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for murine Il17a and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Seed EL4 cells in 6-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Il17a and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Il17a mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Figure 3. Workflow for IL-17A mRNA quantification.
Structure-Activity Relationship (SAR)
SAR studies on the indazole and related isoxazole series of RORγt allosteric inverse agonists have provided insights into the structural requirements for potent activity. Modifications at the C-6 position of the indazole scaffold of this compound are generally well-tolerated, suggesting this position can be used for linker attachment to introduce other functionalities without significantly compromising binding affinity. The nature of the linker and the substituent at the C-5 position of the isoxazole ring have been shown to be critical for potency. For instance, an ether or alkene linker at the C-4 position of the isoxazole core generally results in higher potency compared to an amine linker.
Synthesis
The specific synthetic route for this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related indazole and isoxazole compounds typically involves multi-step organic synthesis protocols. For the isoxazole series, a common approach is the [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne to form the core isoxazole ring, followed by functional group manipulations to introduce the desired substituents.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of RORγt in health and disease. Its potent and allosteric mechanism of action provides a unique approach to modulating the activity of this important nuclear receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development of novel RORγt inverse agonists for the treatment of Th17-mediated autoimmune diseases. Further exploration of the structure-activity relationships within this and related chemotypes will be crucial for the design of next-generation RORγt inhibitors with improved therapeutic profiles.
References
MRL-871's role in Th17 cell differentiation
An In-Depth Technical Guide on the Role of MRL-871 in Th17 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
T helper 17 (Th17) cells, characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17), are crucial mediators of autoimmune diseases. The differentiation and function of these cells are orchestrated by the master transcriptional regulator, the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for a host of inflammatory conditions. This technical guide delves into the mechanism and role of this compound, a potent, allosteric inverse agonist of RORγt. We will explore its molecular mechanism of action, its impact on the Th17 differentiation pathway, and provide detailed experimental protocols for its characterization.
Introduction: Th17 Cells and the RORγt Master Regulator
Th17 cells are a distinct lineage of CD4+ T helper cells essential for host defense against specific extracellular bacteria and fungi.[1] However, their dysregulation and excessive production of cytokines, particularly IL-17A, IL-17F, and IL-22, are strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[2][3][4]
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. In mice, the combination of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) is critical for initiating this pathway.[1] These cytokines trigger a signaling cascade that activates the transcription factor STAT3.[1][5] Activated STAT3 is a pivotal player, directly inducing the expression of RORγt, the master regulator that defines the Th17 cell fate.[1][5][6] RORγt, in concert with other transcription factors like RORα, IRF4, and BATF, binds to the promoter regions of genes encoding key Th17 cytokines, thereby driving their transcription and establishing the pro-inflammatory phenotype of the cell.[4][5][7] Given its indispensable role, RORγt has emerged as a high-priority target for therapeutic intervention in Th17-mediated diseases.[8][9]
This compound: A Novel Allosteric Inhibitor of RORγt
This compound is a potent small molecule identified as an allosteric inverse agonist of RORγt.[10][11][12] Unlike conventional orthosteric inhibitors that compete with endogenous ligands at the canonical ligand-binding domain (LBD), this compound operates through a distinct and novel mechanism.
Mechanism of Action
Co-crystallization studies have revealed that this compound binds to a previously undiscovered allosteric pocket on the RORγt LBD.[10][13] This allosteric site is topographically separate from the orthosteric pocket where natural ligands like cholesterol intermediates bind.[10][14]
The binding of this compound to this non-canonical site induces a significant and unprecedented conformational change in the RORγt protein. Specifically, it causes a reorientation of helix 12 (H12), a critical component of the activation function-2 (AF-2) domain.[10] The AF-2 domain is the primary site for the recruitment of coactivator proteins, which are essential for initiating gene transcription. By repositioning H12, this compound effectively disrupts the coactivator binding groove, thereby preventing the recruitment of these essential partners.[10][14] This blockade of the RORγt-coactivator interaction silences the transcriptional activity of RORγt, leading to a potent suppression of its target genes, most notably IL17A.[10]
A key advantage of this allosteric mechanism is that this compound's inhibitory activity is independent of the concentration of orthosteric agonists like cholesterol.[10] This non-competitive inhibition provides a robust and consistent blockade of RORγt function.
Quantitative Data: Biochemical and Cellular Activity
The efficacy of this compound and its analogs has been quantified through various biochemical and cellular assays. The data demonstrates potent inhibition of RORγt activity and subsequent Th17 function.
| Compound | Biochemical IC50 (nM) [TR-FRET Coactivator Assay] | Cellular Activity [IL-17a mRNA reduction in EL4 cells] | Reference(s) |
| This compound | 7 ± 1 | Significant reduction at 10 µM | [10] |
| 12.7 | Effective reduction | [11][12][15][16] | |
| MRL-058 | 98 ± 23 | Significant reduction at 10 µM | [10] |
| MRL-003 | 280 ± 117 | No significant reduction at 10 µM | [10] |
Visualizing the Molecular Pathways and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling events in Th17 differentiation and the specific mechanism of this compound.
Figure 1: Simplified Th17 cell differentiation signaling pathway.
Figure 2: Allosteric inhibition of RORγt by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound on Th17 differentiation and RORγt function.
Protocol 1: In Vitro Human Th17 Cell Differentiation and IL-17A Analysis
This protocol details the differentiation of human naïve CD4+ T cells into Th17 cells and the assessment of this compound's effect on IL-17A production.
A. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant Human Cytokines: IL-6, TGF-β, IL-23, IL-1β
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (PMA/Ionomycin) and protein transport inhibitor (Brefeldin A)
-
IL-17A ELISA Kit or fluorescently-labeled anti-IL-17A antibody for flow cytometry
B. Methodology:
-
Isolation of Naïve T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Culture the isolated naïve CD4+ T cells (e.g., at 1x10^6 cells/mL) in complete RPMI medium.
-
Activate the cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL).
-
Add the Th17-polarizing cytokine cocktail: TGF-β (e.g., 5 ng/mL), IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 20 ng/mL). Also add anti-IFN-γ and anti-IL-4 antibodies (e.g., 10 µg/mL each) to prevent differentiation into other lineages.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
-
Incubation: Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
IL-17A Measurement (ELISA):
-
After incubation, centrifuge the plates and collect the supernatant.
-
Measure the concentration of secreted IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
-
IL-17A Measurement (Intracellular Staining for Flow Cytometry):
-
On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest, wash, and stain the cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain intracellularly with a fluorescently-labeled anti-IL-17A antibody.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Protocol 2: RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of this compound to inhibit the interaction between the RORγt LBD and a coactivator peptide.[10]
A. Materials:
-
Recombinant purified RORγt LBD (e.g., His-tagged)
-
Biotinylated coactivator peptide (containing an LXXLL motif, e.g., from SRC1/NCoA1)
-
Europium-labeled Streptavidin (Donor fluorophore)
-
APC-labeled Anti-His antibody (Acceptor fluorophore)
-
Assay buffer
-
This compound
-
384-well microplates
B. Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Reaction:
-
In a 384-well plate, add the RORγt LBD.
-
Add the serially diluted this compound or DMSO (control).
-
Add the biotinylated coactivator peptide.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the detection reagents: Europium-labeled Streptavidin and APC-labeled Anti-His antibody.
-
-
Incubation: Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Quantitative RT-PCR for IL-17a mRNA Expression
This protocol is used to quantify the effect of this compound on the transcription of the IL17A gene in a relevant cell line.[10]
A. Materials:
-
EL4 murine lymphoma cell line (constitutively expresses RORγt and IL-17a) or differentiated Th17 cells
-
This compound
-
RNA isolation kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Il17a and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
B. Methodology:
-
Cell Treatment: Seed EL4 cells in a culture plate and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).[10]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for Il17a or the housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of Il17a mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the normalized expression levels in this compound-treated samples to the DMSO control.
-
Conclusion and Therapeutic Outlook
This compound represents a significant advancement in the modulation of the Th17 pathway. Its novel allosteric mechanism of action provides a potent and specific means of inhibiting the master regulator RORγt. By binding to a non-canonical site and inducing a conformational change that prevents coactivator recruitment, this compound effectively shuts down the transcription of IL-17 and other key Th17 effector genes. The in-depth protocols provided herein offer a robust framework for evaluating this compound and other RORγt modulators. The development of such allosteric inhibitors holds considerable promise for the creation of a new class of therapeutics for treating Th17-driven autoimmune and inflammatory diseases.
References
- 1. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. Identification of a Selective RORγ Ligand that Suppresses TH17 cells and Stimulates T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 5. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt and RORα signature genes in human Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Foundational Research on Allosteric RORγt Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on allosteric modulators of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are implicated in the pathogenesis of numerous autoimmune diseases.[1][2][3] Allosteric modulation of RORγt presents a promising therapeutic strategy, offering potential for enhanced selectivity and a distinct mechanism of action compared to traditional orthosteric ligands.[4][5][6] This guide provides a comprehensive overview of the key signaling pathways, experimental methodologies, and quantitative data associated with allosteric RORγt modulators.
The RORγt Signaling Pathway in Th17 Cell Differentiation
RORγt is the master regulator of Th17 cell differentiation, a process initiated by the cytokines Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β).[7] Upon cytokine stimulation, the JAK-STAT and SMAD signaling pathways are activated, leading to the expression of RORγt. RORγt then drives the transcription of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[8][9] Allosteric inverse agonists of RORγt function by binding to a novel, distinct pocket on the ligand-binding domain (LBD), inducing a conformational change in helix 12 that prevents the recruitment of coactivator proteins necessary for transcriptional activity.[1][2][10] This ultimately leads to the suppression of Th17 cell function and the amelioration of autoimmune inflammation.[11][12][13]
Quantitative Data on Allosteric RORγt Modulators
The potency and efficacy of allosteric RORγt modulators are typically characterized by various biochemical and cellular assays. The following tables summarize key quantitative data for some of the foundational allosteric inverse agonists.
Table 1: Biochemical Potency of Allosteric RORγt Inverse Agonists
| Compound | Assay Type | IC50 (nM) | Reference |
| MRL-871 | TR-FRET Coactivator Recruitment | 7 ± 1 | [14] |
| This compound | Competitive TR-FRET (vs. Cholesterol) | 4.7 ± 1.4 (at 0 µM Cholesterol) | [10] |
| MRL-058 | TR-FRET Coactivator Recruitment | 98 ± 23 | [14] |
| MRL-003 | TR-FRET Coactivator Recruitment | 280 ± 117 | [14] |
| FM26 | TR-FRET Coactivator Recruitment | Submicromolar | [6] |
| Compound 13 (Glenmark) | Not Specified | Potent inverse agonist | [5] |
| T0901317 (Orthosteric) | TR-FRET Coactivator Recruitment | 11 ± 3.4 (at 0 µM Cholesterol) | [10] |
Table 2: Cellular Activity of Allosteric RORγt Inverse Agonists
| Compound | Cell Type | Assay | Endpoint | IC50 / % Inhibition | Reference |
| This compound | EL4 cells | IL-17a mRNA expression | qPCR | Significant reduction at 10 µM | [15] |
| MRL-058 | EL4 cells | IL-17a mRNA expression | qPCR | Significant reduction at 10 µM | [15] |
| FM26 | EL4 cells | IL-17a mRNA expression | qPCR | Effective reduction | [6] |
| Compound 1 | Human CD4+ T cells | Th17 Polarization | IL-17A Production | Potent inhibition | [16] |
| Compound 1 | HUT78 T-cells (RORγt transduced) | IL-17A Production | ELISA | Potent inhibition | [17] |
Table 3: Thermal Stability Shift Induced by Allosteric RORγt Modulators
| Compound | Assay Type | ΔTm (°C) | Reference |
| This compound | DSF | Not Specified | [5] |
| FM26 | DSF | Not Specified | [5] |
| Compound 1 | DSLS | 13.7 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the core experimental protocols used in the study of allosteric RORγt modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is a primary method for quantifying the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of His-tagged RORγt LBD, biotinylated coactivator peptide, terbium-cryptate labeled anti-His antibody, streptavidin-d2, and serial dilutions of test compounds in an appropriate assay buffer.
-
Compound Dispensing: Dispense a small volume of the test compound dilutions into the wells of a low-volume 384-well plate.
-
RORγt Addition: Add a solution containing the His-tagged RORγt LBD and the terbium-labeled anti-His antibody to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the receptor.
-
Coactivator Addition: Add a solution containing the biotinylated coactivator peptide and streptavidin-d2 to each well.
-
Second Incubation: Incubate the plate for another defined period (e.g., 60 minutes) at room temperature to allow for coactivator binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 340 nm and emission detection at 620 nm (terbium) and 665 nm (d2).
-
Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12][18]
Cellular Assay for IL-17A Production
This assay assesses the functional consequence of RORγt inhibition in a cellular context by measuring the downstream effect on cytokine production.
Detailed Methodology:
-
Cell Preparation: Isolate primary human or mouse CD4+ T cells or use a suitable T cell line that expresses RORγt (e.g., EL4 or RORγt-transduced HUT78 cells).
-
Cell Seeding: Seed the cells into a 96-well culture plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Cell Stimulation: For primary T cells, add a cocktail of anti-CD3 and anti-CD28 antibodies along with Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23). For cell lines, stimulation can often be achieved with PMA and ionomycin.
-
Incubation: Culture the cells for a period ranging from 24 to 72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-17A Measurement: Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
(Optional) mRNA Analysis: Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the relative expression levels of IL-17A mRNA, normalized to a housekeeping gene.
-
Data Analysis: Plot the IL-17A levels (protein or mRNA) against the compound concentration and determine the IC50 value.[8][16][17][19]
Differential Scanning Fluorimetry (DSF)
DSF is a thermal shift assay used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Detailed Methodology:
-
Reagent Preparation: Prepare a solution of purified RORγt LBD in a suitable buffer. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) and solutions of the test compounds.
-
Reaction Setup: In the wells of a qPCR plate, mix the RORγt LBD, the fluorescent dye, and either the test compound or a vehicle control (e.g., DMSO).
-
Plate Sealing: Seal the qPCR plate to prevent evaporation.
-
Melt Curve Protocol: Place the plate in a real-time PCR instrument and run a melt curve protocol, which involves gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. Plot the fluorescence intensity as a function of temperature. The midpoint of the transition, where the fluorescence is half-maximal, is the melting temperature (Tm). The change in Tm in the presence of a compound compared to the control (ΔTm) indicates ligand binding and stabilization (positive ΔTm) or destabilization (negative ΔTm).[20][21][22][23]
Conclusion
The discovery of a distinct allosteric site on RORγt has opened up new avenues for the development of highly selective and potent inverse agonists for the treatment of autoimmune diseases. The foundational research summarized in this guide highlights the molecular mechanisms, key signaling pathways, and essential experimental methodologies that have been instrumental in advancing this field. The provided quantitative data serves as a benchmark for the evaluation of novel allosteric RORγt modulators. As research continues, a deeper understanding of the structural and functional nuances of allosteric RORγt modulation will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of an allosteric binding site for RORγt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cooperativity between the orthosteric and allosteric ligand binding sites of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 22. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
MRL-871: A Potent Allosteric Inverse Agonist of RORγt
An In-depth Technical Guide on the IC50, Potency, and Mechanism of Action of MRL-871
This technical guide provides a comprehensive overview of this compound, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical mediators of inflammation in various autoimmune diseases. This compound has emerged as a valuable tool for studying RORγt biology and as a potential therapeutic agent for Th17-driven pathologies.
This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the biochemical and cellular potency of this compound, the experimental methodologies used for its characterization, and its mechanism of action at a molecular level.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Target/Cell Line | Notes |
| IC50 | 12.7 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant RORγt | Measures direct inhibition of RORγt activity.[1][2] |
| IC50 | 39.6 nM | IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Measures the functional consequence of RORγt inhibition in a cellular context.[1] |
Mechanism of Action: Allosteric Inhibition of RORγt
This compound exhibits a unique mechanism of action as an allosteric inverse agonist of RORγt. Unlike orthosteric inhibitors that compete with the natural ligand at the ligand-binding pocket, this compound binds to a distinct, allosteric site on the RORγt ligand-binding domain (LBD). This binding event induces a conformational change in the LBD, specifically repositioning Helix 12 (H12), which is a critical component of the coactivator binding groove. By stabilizing an inactive conformation of RORγt, this compound prevents the recruitment of coactivator proteins necessary for the transcription of RORγt target genes, most notably Interleukin-17A (IL-17A).
Signaling Pathway
The following diagram illustrates the signaling pathway leading to IL-17A production and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RORγt Inverse Agonist Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of a compound to inhibit the interaction between RORγt and a coactivator peptide.
Materials:
-
Recombinant GST-tagged RORγt-LBD (Ligand Binding Domain)
-
Biotinylated coactivator peptide (e.g., from RIP140)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated APC (Allophycocyanin) (Acceptor)
-
Assay Buffer (e.g., TR-FRET Coregulator Buffer)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-RORγt-LBD in assay buffer.
-
Prepare a 2X solution of the biotinylated coactivator peptide and Streptavidin-APC in assay buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the diluted this compound or control to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-RORγt-LBD solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the premixed 2X coactivator peptide/Streptavidin-APC and 2X Tb-anti-GST antibody solution to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Terbium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of IL-17A Production in Human PBMCs
This cell-based assay measures the functional effect of this compound on IL-17A secretion from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Th17 polarizing cytokines: anti-CD3/anti-CD28 antibodies, recombinant human IL-6, TGF-β, IL-23, and IL-1β.
-
Neutralizing antibodies: anti-IFN-γ and anti-IL-4.
-
This compound and other test compounds.
-
96-well cell culture plates.
-
Human IL-17A ELISA kit.
Procedure:
-
Cell Culture: Culture freshly isolated human PBMCs in complete RPMI medium.
-
Compound Treatment: Seed PBMCs into a 96-well plate. Add serial dilutions of this compound to the wells.
-
Th17 Differentiation: Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the wells to induce Th17 differentiation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-17A Quantification: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17A concentration against the log of the this compound concentration and fit the data to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
References
Methodological & Application
MRL-871: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By binding to an allosteric site on the RORγt ligand-binding domain, this compound stabilizes an inactive conformation of the receptor, thereby inhibiting its transcriptional activity and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on RORγt signaling and Th17 cell function.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant RORγt inhibitors from various cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Biochemical Assay | RORγt | IC₅₀ | 12.7 nM | [1] |
| IL-17A mRNA Expression | EL4 cells | Fold Reduction (at 10 µM) | 48-fold | MedChemExpress |
Table 2: Cell-Based IC₅₀ Values of Various RORγt Inhibitors
| Compound | Assay | Cell Type | IC₅₀ | Reference |
| TMP778 | RORγt-dependent transactivation | Reporter cell line | 0.017 µM | [1] |
| TMP920 | RORγt-dependent transactivation | Reporter cell line | 1.1 µM | [1] |
| S18-000003 | Human RORγt-GAL4 reporter | Reporter cell line | 29 nM | [2] |
| S18-000003 | Human Th17 differentiation | Primary human CD4+ T cells | 13 nM | [2] |
| Cpd 1 | IL-17A production | Polarized human CD4+ T-cells | 92 nM | [3] |
| Cpd 1 | IL-17A production | Human Tc17 cells | 71 nM | [3] |
| Compounds 1, 2, 3 | IL-17A secretion | Human naïve CD4+ T cells (Th17 polarizing) | Single-digit nM | [4] |
| SR1001 | RORα/γ inverse agonist activity | Reporter assay | ~117 nM | [5] |
Signaling Pathway
The diagram below illustrates the signaling pathway of RORγt in Th17 cells and the mechanism of action of this compound. RORγt, in conjunction with other transcription factors such as STAT3, binds to the promoter of the IL17A gene, initiating its transcription. This compound acts as an inverse agonist by binding to an allosteric site on RORγt, which prevents the recruitment of coactivators and thereby inhibits the expression of IL-17A.
Caption: RORγt signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: General Cell Culture of EL4 Cells
This protocol outlines the basic steps for maintaining and subculturing the murine T-lymphoma cell line EL4, which is commonly used to study T-cell function and cytokine production.
Materials:
-
EL4 cell line (e.g., ATCC TIB-39)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (e.g., T-75)
-
Centrifuge
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of EL4 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete RPMI-1640 medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Maintaining Cultures:
-
EL4 cells grow in suspension.
-
Monitor cell density and viability every 2-3 days.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Subculturing:
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 2 x 10⁵ cells/mL.
-
Transfer the calculated volume of cells to a new flask containing fresh, pre-warmed complete RPMI-1640 medium.
-
Continue incubation at 37°C and 5% CO₂.
-
Protocol 2: Inhibition of IL-17A mRNA Expression in EL4 Cells
This protocol describes how to treat EL4 cells with this compound and subsequently quantify the change in IL-17A mRNA expression using quantitative real-time PCR (qPCR).
Materials:
-
EL4 cells in culture
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., iQ SYBR Green Supermix, Bio-Rad)
-
qPCR primers for murine Il17a and a reference gene (e.g., Gapdh)
-
qPCR instrument
Experimental Workflow:
Caption: Workflow for IL-17A mRNA quantification.
Procedure:
-
Cell Seeding:
-
Seed EL4 cells in a 6-well plate at a density of 1 x 10⁶ cells per well in 2 mL of complete RPMI-1640 medium.
-
Incubate for 2-4 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete RPMI-1640 medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤0.1%).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells. A common concentration to observe a significant effect is 10 µM.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
RNA Extraction:
-
Harvest the cells by transferring the cell suspension to a microcentrifuge tube and centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and proceed with RNA extraction using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for Il17a and a reference gene, and qPCR master mix.
-
Perform qPCR using a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative expression of Il17a mRNA normalized to the reference gene using the ΔΔCt method.
-
Protocol 3: Cell Viability Assay
This protocol details a method to assess the cytotoxicity of this compound on EL4 cells using a standard MTT assay.
Materials:
-
EL4 cells in culture
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed EL4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the wells, resulting in a final volume of 200 µL.
-
Incubate for 24-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
If applicable, determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRL-871 in a Th17 Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the modulation of Th17-mediated immune responses.
MRL-871 is a potent and selective allosteric inverse agonist of RORγt.[1][2][3] By binding to a site distinct from the orthosteric ligand-binding pocket, this compound effectively antagonizes RORγt activity, leading to the suppression of Th17 differentiation and a reduction in IL-17 production.[3][4] These application notes provide a detailed protocol for utilizing this compound in an in vitro Th17 differentiation assay to assess its inhibitory effects.
Mechanism of Action of this compound in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by T cell receptor (TCR) stimulation in the presence of a specific cytokine milieu, including Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade leads to the expression and activation of RORγt. RORγt, in turn, binds to specific DNA response elements in the promoter regions of genes encoding for IL-17A, IL-17F, and other Th17-associated molecules, driving their transcription.
This compound, as a RORγt inverse agonist, binds to an allosteric site on the RORγt protein.[3][4] This binding event induces a conformational change in the receptor, which prevents its interaction with coactivator proteins that are essential for initiating gene transcription. By disrupting this critical step, this compound effectively silences the transcriptional activity of RORγt, thereby inhibiting the expression of IL-17 and other target genes, and ultimately suppressing the differentiation of naive CD4+ T cells into the Th17 phenotype.
Figure 1: Signaling pathway of this compound in Th17 differentiation.
Experimental Protocols
This section provides a detailed methodology for a Th17 differentiation assay using this compound with primary human or mouse naive CD4+ T cells.
Isolation of Naive CD4+ T Cells
-
Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes.
-
Method: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+ for human; CD4+CD62L+CD44- for mouse) using a commercially available naive CD4+ T cell isolation kit (negative selection is recommended to avoid pre-activation).
-
Purity Check: Assess the purity of the isolated naive CD4+ T cells by flow cytometry. Purity should be >95%.
Th17 Differentiation Assay
-
Cell Culture Plates: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Resuspend the purified naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol). Seed the cells at a density of 1 x 10^6 cells/mL (100 µL/well).
-
T Cell Activation: Add soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
Th17 Polarizing Conditions: Add the following cytokine cocktail to induce Th17 differentiation:
-
Human Cells: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL), anti-IFN-γ neutralizing antibody (10 µg/mL), and anti-IL-4 neutralizing antibody (10 µg/mL).
-
Mouse Cells: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ neutralizing antibody (10 µg/mL), and anti-IL-4 neutralizing antibody (10 µg/mL).
-
-
Addition of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations in complete RPMI-1640 medium. It is crucial to maintain a final DMSO concentration below 0.1% in all wells, including the vehicle control.
-
Add this compound to the cell cultures at the initiation of the differentiation process (Day 0). A dose-response curve is recommended to determine the optimal inhibitory concentration.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: After the incubation period, assess Th17 differentiation using the methods described below.
Assessment of Th17 Differentiation
-
IL-17A Measurement by ELISA:
-
Centrifuge the 96-well plate and collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Intracellular Cytokine Staining for Flow Cytometry:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular IL-17A and RORγt using fluorescently labeled antibodies.
-
Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population by flow cytometry.
-
-
Gene Expression Analysis by RT-qPCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the relative expression levels of RORC (encoding RORγt) and IL17A genes. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
Figure 2: Experimental workflow for the Th17 differentiation assay with this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the Th17 differentiation assay with this compound.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.1 nM - 10 µM | A dose-response curve is essential to determine the IC50. The reported IC50 for IL-17a inhibition in human PBMCs is approximately 7 nM.[3] A concentration of 10 µM was used in EL4 cells.[3] |
| Naive CD4+ T Cell Seeding Density | 1 x 10^6 cells/mL | |
| Anti-CD3 Coating Concentration | 1-5 µg/mL | |
| Soluble Anti-CD28 Concentration | 1-2 µg/mL | |
| Incubation Time | 3-5 days | |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Expected Results
Treatment of naive CD4+ T cells with this compound under Th17 polarizing conditions is expected to result in a dose-dependent decrease in:
-
The concentration of secreted IL-17A in the culture supernatant.
-
The percentage of IL-17A- and RORγt-expressing CD4+ T cells.
-
The mRNA expression levels of RORC and IL17A.
These results will demonstrate the inhibitory effect of this compound on Th17 differentiation by targeting the master regulator RORγt. This assay serves as a robust platform for screening and characterizing RORγt inverse agonists for therapeutic development in autoimmune and inflammatory diseases.
References
- 1. 2', 4'-Dihydroxy-2,3-dimethoxychalcone: A pharmacological inverse agonist of RORγt ameliorating Th17-driven inflammatory diseases by regulating Th17/Treg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MRL-871 TR-FRET Assay: A Method for Characterizing RORγt Allosteric Inverse Agonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases. MRL-871 is a potent and selective allosteric inverse agonist of RORγt, offering a potential therapeutic avenue for these conditions.[1][2] This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the interaction of this compound and other compounds with the RORγt ligand-binding domain (LBD).
The assay is based on the principle of a competitive coactivator recruitment assay.[3][4][5] In its constitutively active state, RORγt recruits coactivator peptides to initiate gene transcription. This assay utilizes a terbium (Tb)-labeled antibody that binds to a tagged RORγt LBD (e.g., GST or His-tagged) and a fluorescently labeled coactivator peptide (e.g., fluorescein or d2 labeled). When the coactivator peptide is recruited to the RORγt LBD, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a high TR-FRET signal. Inverse agonists like this compound bind to RORγt and disrupt the coactivator interaction, leading to a decrease in the TR-FRET signal in a dose-dependent manner.[4][6][7] this compound accomplishes this by binding to a distinct allosteric site on the RORγt LBD.[8]
Signaling Pathway and Assay Principle
The binding of an inverse agonist, such as this compound, to an allosteric site on the RORγt LBD induces a conformational change that prevents the recruitment of coactivator proteins. This disruption of the protein-protein interaction leads to a decrease in the transcription of RORγt target genes, such as IL-17A.
Caption: RORγt signaling pathway and this compound inhibition.
The TR-FRET assay quantitatively measures the inhibitory effect of compounds on the RORγt-coactivator interaction.
Caption: Principle of the this compound TR-FRET coactivator recruitment assay.
Materials and Methods
Reagents and Materials
| Reagent | Supplier | Catalog Number |
| GST-RORγt-LBD | Thermo Fisher Scientific | PV5887 |
| Tb-anti-GST Antibody | Thermo Fisher Scientific | PV3550 |
| Fluorescein-D22 Coactivator Peptide | Thermo Fisher Scientific | PV4386 |
| This compound | MedChemExpress | HY-101533 |
| TR-FRET Dilution Buffer | BMG Labtech | - |
| DMSO | Sigma-Aldrich | D2650 |
| Black, low-volume, 384-well plates | Corning | 4511 or 4514 |
Equipment
-
TR-FRET compatible microplate reader (e.g., PHERAstar FS, EnVision Multilabel reader) with excitation at ~340 nm and emission detection at ~495 nm and ~520 nm.
-
Multichannel pipettes or automated liquid handling system.
-
Plate shaker.
-
Centrifuge with a microplate rotor.
Experimental Protocol
This protocol is optimized for a 20 µL final assay volume in a 384-well plate.
1. Reagent Preparation:
-
Assay Buffer: A common assay buffer consists of 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% bovine serum albumin (BSA), and 1 mM DTT.[9] Prepare fresh before use.
-
Compound Dilution: Prepare a serial dilution of this compound and other test compounds in 100% DMSO. A typical starting concentration for this compound is 10 µM. Then, create a 2x final concentration of the compounds in the assay buffer. The final DMSO concentration in the assay should be kept at or below 1%.
-
2x RORγt-LBD/Tb-Antibody Mixture: Prepare a mixture of GST-RORγt-LBD and Tb-anti-GST antibody in the assay buffer. The final concentrations in the assay are typically 5 nM for the antibody and a concentration of RORγt-LBD that gives a robust signal window (e.g., 5-15 nM).
-
4x Fluorescein-Coactivator Peptide: Prepare a 4x working solution of the fluorescein-labeled coactivator peptide in the assay buffer. A typical final concentration is around 125-150 nM.
2. Assay Procedure:
The following steps outline the procedure for setting up the TR-FRET assay.
Caption: Experimental workflow for the this compound TR-FRET assay.
3. Controls:
-
0% Inhibition (High Signal): Wells containing DMSO instead of the test compound.
-
100% Inhibition (Low Signal): Wells containing a known potent RORγt inverse agonist at a saturating concentration.
-
Background: Wells without RORγt-LBD to determine the background signal.
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 495 nm) * 10,000.
-
Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the this compound RORγt TR-FRET assay.
Table 1: this compound Potency
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Coactivator Recruitment TR-FRET | 12.7 | [1][2] |
| This compound | Coactivator Recruitment TR-FRET | 7 ± 1 | [7] |
| This compound | Coactivator Recruitment (in presence of 0 µM Cholesterol) | 4.7 ± 1.4 | [6] |
| This compound | Coactivator Recruitment (in presence of 25 µM Cholesterol) | 2.3 ± 1.8 | [6] |
The IC50 of this compound is independent of the concentration of the orthosteric ligand cholesterol, confirming its allosteric mechanism of action.[6][7]
Table 2: Typical Assay Parameters
| Parameter | Typical Value | Reference |
| Z' Factor | > 0.5 | [1][10] |
| Signal to Background (S/B) Ratio | > 5 | [10] |
| DMSO Tolerance | Up to 2% | [9] |
| Incubation Time | 60 - 120 minutes | [1][10] |
| Incubation Temperature | Room Temperature | [10][11] |
Conclusion
This TR-FRET assay provides a robust and high-throughput compatible method for the characterization of this compound and other potential RORγt inverse agonists. The assay is sensitive, reproducible, and allows for the determination of compound potency (IC50). The allosteric nature of compounds like this compound can be further confirmed by assessing their activity in the presence of orthosteric ligands. This protocol serves as a comprehensive guide for researchers in the field of drug discovery targeting the RORγt pathway.
References
- 1. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
preparing MRL-871 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor in the differentiation and function of Th17 cells, RORγt is a critical target in the development of therapeutics for autoimmune diseases. This compound binds to a novel allosteric site on the RORγt ligand-binding domain, inducing a conformational change that inhibits the recruitment of coactivators, thereby repressing the transcription of target genes, most notably Interleukin-17A (IL-17A). These application notes provide detailed protocols for the preparation of this compound stock solutions, its application in cell-based assays to measure the inhibition of IL-17A expression, and a summary of its key characteristics.
This compound: Key Characteristics and Data
This compound is a valuable tool for studying the role of RORγt in immune responses and for the screening and development of novel RORγt inhibitors.
| Parameter | Value | Reference |
| Mechanism of Action | Allosteric RORγt Inverse Agonist | [1] |
| IC₅₀ | 12.7 nM | |
| Molecular Weight | 444.79 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | 25 mg/mL (56.21 mM) in DMSO |
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. It is recommended to use freshly opened, anhydrous DMSO for preparing the stock solution as hygroscopic DMSO can significantly impact solubility.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
Protocol for Preparing a 10 mM this compound Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary.
-
Volume Adjustment: Ensure the final volume of the solution is accurate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Preparation of Working Concentrations
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
Experimental Protocol: Inhibition of IL-17A mRNA Expression in EL4 Cells
This protocol describes a cell-based assay to determine the efficacy of this compound in inhibiting RORγt-mediated IL-17A gene expression in the murine T-lymphoma cell line, EL4. These cells constitutively express RORγt and IL-17A.
Materials
-
EL4 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 2 mM L-glutamine)
-
This compound working solutions
-
Vehicle control (e.g., DMSO diluted in media to the same final concentration as the this compound treatment)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Reagents for quantitative real-time PCR (qRT-PCR) (e.g., SYBR Green master mix)
-
Primers for murine Il17a and a housekeeping gene (e.g., Gapdh)
Experimental Workflow
-
Cell Culture: Culture EL4 cells in suspension in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed EL4 cells in 6-well plates at a density of 2 x 10⁵ cells/mL in a final volume of 2 mL per well.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) or vehicle control. A commonly effective concentration is 10 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Cell Lysis and RNA Extraction: After incubation, harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR to quantify the relative expression levels of Il17a mRNA. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should show a dose-dependent decrease in Il17a mRNA levels in this compound treated cells compared to the vehicle control.
Mechanism of Action: Allosteric Inhibition of RORγt
This compound functions as an inverse agonist by binding to an allosteric site on the RORγt ligand-binding domain (LBD). This is distinct from the orthosteric site where endogenous ligands like cholesterol bind. The binding of this compound to this allosteric pocket induces a conformational change in the LBD, which prevents the recruitment of coactivator proteins necessary for transcriptional activation. Consequently, the expression of RORγt target genes, such as IL17A, is repressed.
References
MRL-871: Application Notes and Protocols for HEK-293 and EL4 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). This nuclear receptor is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical mediators of inflammation and autoimmune diseases. This compound has been shown to effectively modulate RORγt activity, leading to the suppression of pro-inflammatory cytokine production, particularly Interleukin-17A (IL-17A). These application notes provide detailed protocols for the utilization of this compound in two commonly used cell lines: Human Embryonic Kidney 293 (HEK-293) for reporter gene assays and the murine lymphoma EL4 cell line for assessing the inhibition of endogenous IL-17A expression.
Introduction
RORγt is a critical regulator of Th17 cell differentiation and the production of hallmark cytokines such as IL-17A, IL-17F, and IL-22. Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders, making RORγt an attractive therapeutic target. This compound represents a valuable chemical tool for investigating RORγt biology and for the development of novel therapeutics. Its allosteric mode of action provides a distinct mechanism for modulating receptor activity compared to orthosteric ligands.
This document outlines the application of this compound in two distinct cellular contexts:
-
HEK-293 Cells: These cells are readily transfectable and are widely used for reporter gene assays to study the activity of specific transcription factors and signaling pathways. Here, we describe a protocol for a RORγt-dependent reporter assay in HEK-293 cells to quantify the inverse agonist activity of this compound.
-
EL4 Cells: This murine T-lymphoma cell line endogenously expresses RORγt and produces IL-17A, providing a relevant model system to study the impact of RORγt modulation on a key pro-inflammatory cytokine. A protocol is provided to assess the inhibitory effect of this compound on IL-17A mRNA expression in this cell line.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type |
| IC₅₀ | 12.7 nM[1] | - | Biochemical Assay |
| IL-17A mRNA Reduction | 48-fold[1] | EL4 | qPCR |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of RORγt leading to the production of IL-17A and the point of intervention for this compound.
Caption: RORγt signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay in HEK-293 Cells
This protocol describes the use of a luciferase reporter assay to measure the inverse agonist activity of this compound on RORγt in transiently transfected HEK-293 cells.
Materials:
-
HEK-293 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
RORγt expression plasmid
-
ROR-responsive luciferase reporter plasmid (containing ROR response elements)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
References
Co-crystallization of MRL-871 with the Retinoic Acid Receptor-Related Orphan Receptor γt Ligand-Binding Domain: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the co-crystallization of the allosteric inverse agonist MRL-871 with the human Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain (LBD). This protocol is intended to guide researchers in structural biology and drug discovery in obtaining high-quality crystals suitable for X-ray diffraction studies.
Introduction
Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are critical for host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune diseases.[4] Consequently, RORγt has emerged as a significant therapeutic target for the development of novel immunomodulatory drugs. This compound is a potent allosteric inverse agonist of RORγt, binding to a site distinct from the orthosteric ligand-binding pocket.[5] Structural elucidation of the RORγt LBD in complex with this compound is crucial for understanding its mechanism of action and for guiding the structure-based design of new RORγt inhibitors.
This protocol outlines the necessary steps for the expression, purification, and co-crystallization of the RORγt LBD with this compound.
Data Presentation
The following tables summarize the key quantitative data for the experimental protocols described below.
Table 1: Protein Expression and Purification Parameters
| Parameter | Value |
| Protein Construct | Human RORγt LBD (residues 265-507) with an N-terminal His6-tag |
| Expression Host | E. coli BL21(DE3) |
| Culture Medium | Terrific Broth (TB) supplemented with ampicillin (100 µg/mL) |
| Induction | 0.5 mM IPTG at an OD600 of 0.6-0.8 |
| Post-induction Culture | 18-20 hours at 18°C |
| Lysis Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP |
| Wash Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP |
| Elution Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP |
| Size-Exclusion Buffer | 20 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 1 mM TCEP |
| Final Protein Concentration | 5-10 mg/mL |
Table 2: Co-crystallization Parameters
| Parameter | Value |
| Ligand | This compound |
| Ligand Stock Solution | 50 mM in 100% DMSO |
| Protein Concentration | 7.5 mg/mL |
| Protein:Ligand Molar Ratio | 1:3 |
| Incubation | 1 hour on ice |
| Crystallization Method | Hanging-drop vapor diffusion |
| Drop Composition | 1 µL protein-ligand complex + 1 µL reservoir solution |
| Reservoir Volume | 500 µL |
| Temperature | 20°C |
| Representative Reservoir Solution | 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350 |
Experimental Protocols
Expression and Purification of Human RORγt LBD
This protocol describes the expression of His6-tagged human RORγt LBD (residues 265-507) in E. coli and its subsequent purification.
a. Transformation and Expression:
-
Transform a pET-based expression vector containing the human RORγt LBD (265-507) with an N-terminal His6-tag into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on an LB agar plate containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of Terrific Broth (TB) containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of TB medium containing 100 µg/mL ampicillin.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 18-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
b. Purification:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, benzamidine) and DNase I.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP) until the absorbance at 280 nm returns to baseline.
-
Elute the protein with Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP).
-
Concentrate the eluted protein and further purify it by size-exclusion chromatography using a Superdex 75 or similar column pre-equilibrated with Size-Exclusion Buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Pool the fractions containing monomeric RORγt LBD, concentrate to 5-10 mg/mL, and verify purity by SDS-PAGE.
Co-crystallization of RORγt LBD with this compound
This protocol details the setup of co-crystallization trials using the hanging-drop vapor diffusion method.
a. Preparation of Protein-Ligand Complex:
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Dilute the purified RORγt LBD to a final concentration of 7.5 mg/mL in Size-Exclusion Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final protein-to-ligand molar ratio of 1:3. The final DMSO concentration should be kept below 5% (v/v).
-
Incubate the protein-ligand mixture on ice for 1 hour.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
b. Crystallization Setup:
-
Set up hanging-drop vapor diffusion plates.
-
Pipette 500 µL of the desired reservoir solution into each well. A common starting condition for RORγt LBD with allosteric inverse agonists is 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350.
-
On a siliconized cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well.
-
Incubate the plates at 20°C and monitor for crystal growth over several days to weeks.
Visualizations
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: RORγt signaling in Th17 cell differentiation.
Experimental Workflow for Co-crystallization
Caption: Workflow for RORγt LBD-MRL-871 co-crystallization.
References
- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 4. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MRL-871 in vitro Assay for IL-17a mRNA Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17a (IL-17a) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. The transcription factor Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master regulator of T helper 17 (Th17) cells, the primary producers of IL-17a. MRL-871 is a potent and selective allosteric inverse agonist of RORγt, offering a promising therapeutic approach for IL-17a-mediated diseases.[1][2] This document provides a detailed protocol for an in vitro assay to quantify the inhibitory effect of this compound on IL-17a mRNA expression in the murine T-cell lymphoma cell line, EL4, which constitutively expresses RORγt and produces IL-17a.
Mechanism of Action
The RORγt signaling pathway is pivotal in the differentiation of Th17 cells and the subsequent transcription of the Il17a gene. In its active state, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the Il17a promoter region, recruiting coactivators and initiating transcription. This compound functions as an allosteric inverse agonist, binding to a site on the RORγt ligand-binding domain distinct from the orthosteric site.[3][4] This binding event stabilizes a conformational state of RORγt that prevents the recruitment of coactivators, thereby inhibiting the transcription of the Il17a gene and reducing the production of IL-17a mRNA.[1][4]
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRL-871 in Primary Human PBMC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T lymphocytes crucial for immune responses against certain pathogens but also implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to a novel allosteric site on the RORγt ligand-binding domain, this compound stabilizes an inactive conformation of the receptor, thereby inhibiting its transcriptional activity. This leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), a hallmark of Th17 cells.
These application notes provide a comprehensive guide for utilizing this compound in primary human peripheral blood mononuclear cell (PBMC) studies to investigate its immunomodulatory effects. The protocols detailed below cover PBMC isolation and culture, treatment with this compound, and subsequent analysis of cell viability, cytokine production, and intracellular signaling.
Mechanism of Action: this compound in the RORγt Signaling Pathway
This compound acts as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation and function. The binding of this compound to an allosteric site on RORγt prevents the recruitment of coactivators, leading to the suppression of target gene transcription, including the gene encoding IL-17A.
Application Notes and Protocols for Assessing MRL-871 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-871 is a potent and allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), with an IC50 of 12.7 nM.[1][2] By binding to an allosteric site on the RORγt ligand-binding domain, this compound effectively reduces the production of IL-17a mRNA, a key cytokine in the inflammatory pathway.[1][2][3][4] This makes this compound a promising candidate for the treatment of autoimmune diseases.
A critical aspect of drug development is to determine the permeability of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. High cell permeability is often desirable for orally administered drugs that need to reach intracellular targets. This document provides detailed protocols for two standard in vitro assays to assess the cell permeability of a compound like this compound: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
While specific experimental data on the cell permeability of this compound is not publicly available, these protocols outline the standardized methods that would be employed to determine its permeability characteristics. The data presented in the tables are illustrative examples based on typical results for small molecule inhibitors and should be considered hypothetical.
This compound Signaling Pathway
This compound acts as an inverse agonist on the RORγt receptor. This receptor plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17a. By binding to an allosteric site, this compound stabilizes an inactive conformation of RORγt, which prevents the recruitment of coactivators necessary for gene transcription.[3][4] This ultimately leads to a reduction in IL-17a production.
Caption: this compound allosterically inhibits the RORγt/p-STAT3 complex, suppressing IL-17A gene transcription.
Data Presentation
The following tables present hypothetical permeability data for this compound. These values are for illustrative purposes to demonstrate how results from the described assays would be presented.
Table 1: Hypothetical Caco-2 Permeability Data for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | % Recovery | Efflux Ratio | Permeability Class |
| This compound | A to B | 15.2 ± 1.8 | 95.3 ± 4.2 | 1.2 | High |
| B to A | 18.2 ± 2.1 | 96.1 ± 3.8 | |||
| Propranolol (High Perm.) | A to B | 25.5 ± 2.5 | 98.1 ± 2.9 | 0.9 | High |
| B to A | 23.0 ± 2.8 | 97.5 ± 3.1 | |||
| Atenolol (Low Perm.) | A to B | 0.4 ± 0.1 | 92.5 ± 5.5 | 1.1 | Low |
| B to A | 0.44 ± 0.1 | 93.2 ± 4.9 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. Efflux Ratio = Papp (B to A) / Papp (A to B).
Table 2: Hypothetical PAMPA Permeability Data for this compound
| Compound | pH | Pe (x 10⁻⁶ cm/s) | % Recovery | Permeability Class |
| This compound | 5.5 | 12.8 ± 1.5 | 96.8 ± 3.1 | High |
| 6.5 | 14.5 ± 1.9 | 97.2 ± 2.8 | High | |
| 7.4 | 14.9 ± 1.7 | 98.0 ± 2.5 | High | |
| Testosterone (High Perm.) | 7.4 | 22.1 ± 2.3 | 99.1 ± 1.5 | High |
| Furosemide (Low Perm.) | 7.4 | 0.2 ± 0.05 | 94.6 ± 4.3 | Low |
Pe: Effective Permeability.
Experimental Protocols
Caco-2 Permeability Assay
This assay uses a human colorectal adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5] It is considered the gold standard for in vitro prediction of oral drug absorption.[5][6]
Caption: Workflow for the Caco-2 cell permeability assay.
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and control compounds (Propranolol, Atenolol)
-
Lucifer yellow
-
Epithelial Voltohmmeter (EVOM)
-
LC-MS/MS system
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Seed cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an EVOM. TEER values should be >250 Ω·cm² to ensure tight junction formation.
-
Perform a Lucifer yellow rejection assay to confirm monolayer integrity. The apparent permeability of Lucifer yellow should be <100 nm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
For apical to basolateral (A-B) permeability, add this compound (e.g., at 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) permeability, add this compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Calculation:
-
Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Calculate percent recovery to assess compound loss due to binding or metabolism.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular permeability.[7][8] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
96-well filter plates (e.g., PVDF membrane, 0.45 µm)
-
96-well acceptor plates (e.g., PTFE or low-binding plates)
-
Lecithin in dodecane (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 6.5, 7.4)
-
This compound and control compounds (Testosterone, Furosemide)
-
UV-Vis spectrophotometer or LC-MS/MS system
-
Membrane Preparation:
-
Coat the filter membrane of each well in the 96-well donor plate with 5 µL of the lipid solution (e.g., 2% w/v lecithin in dodecane).
-
-
Assay Setup:
-
Fill the wells of the 96-well acceptor plate with 300 µL of buffer (e.g., PBS at pH 7.4).
-
Prepare the this compound solution (e.g., at 50 µM) in the appropriate donor buffer (pH 5.5, 6.5, or 7.4).
-
Add 200 µL of the this compound solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the PAMPA "sandwich," ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for 4 to 16 hours. A sealed container with a wet paper towel can be used to minimize evaporation.[7]
-
-
Sample Analysis and Calculation:
-
After incubation, carefully separate the plates.
-
Measure the concentration of this compound in the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = - [ln(1 - Cₐ/Cₑ) / (A * (1/Vₐ + 1/Vd) * t)] Where:
-
Cₐ is the concentration in the acceptor well at time t.
-
Cₑ is the equilibrium concentration.
-
A is the filter area (cm²).
-
Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.
-
t is the incubation time in seconds.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. PAMPA | Evotec [evotec.com]
Application Notes and Protocols for Studying MRL-871 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound binds to a novel allosteric site on the RORγt ligand-binding domain (LBD), inducing a conformational change that prevents the recruitment of coactivators, thereby inhibiting the receptor's transcriptional activity.[1][2] Notably, this compound has also been reported to bind with high affinity to Peroxisome Proliferator-Activated Receptor gamma (PPARγ), another nuclear receptor involved in metabolism and inflammation.[3]
Understanding the binding kinetics of this compound to its targets, RORγt and PPARγ, is crucial for elucidating its mechanism of action, optimizing its therapeutic potential, and developing structure-activity relationships (SAR). These application notes provide detailed protocols for several key biophysical techniques to characterize the binding kinetics and thermodynamics of this compound.
Signaling Pathway of RORγt in Th17 Cell Differentiation
The diagram below illustrates the central role of RORγt in the signaling cascade that leads to the differentiation of naive T cells into Th17 cells and the subsequent production of IL-17. This compound acts as an inverse agonist, inhibiting the transcriptional activity of RORγt.
Experimental Workflow for Binding Kinetics Analysis
A typical workflow for characterizing the binding kinetics of a small molecule like this compound to its protein target is depicted below. This process involves protein expression and purification, selection and execution of appropriate biophysical assays, and data analysis to determine key kinetic and thermodynamic parameters.
Data Presentation
The following tables summarize the types of quantitative data that can be obtained from the described experimental protocols.
Table 1: Binding Affinity and Kinetic Parameters of this compound for RORγt and PPARγ
| Technique | Parameter | RORγt | PPARγ |
| SPR / BLI | Association Rate (ka) (M-1s-1) | To be determined | To be determined |
| Dissociation Rate (kd) (s-1) | To be determined | To be determined | |
| Equilibrium Dissociation Constant (KD) (nM) | To be determined | To be determined | |
| Radioligand Binding | Equilibrium Dissociation Constant (KD) (nM) | To be determined | To be determined |
| Inhibition Constant (Ki) (nM) | To be determined | To be determined | |
| Functional Assay | IC50 (nM) (Coactivator Recruitment) | 7 ± 1[1] | To be determined |
Table 2: Thermodynamic Parameters of this compound Binding to RORγt and PPARγ (from ITC)
| Target | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Gibbs Free Energy (ΔG) (kcal/mol) |
| RORγt | To be determined | To be determined | To be determined | To be determined |
| PPARγ | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (RORγt or PPARγ LBD) in real-time. This technique provides kinetic parameters including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, NTA)
-
Purified recombinant RORγt or PPARγ LBD
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS, amine coupling reagents)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the purified RORγt or PPARγ LBD at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the this compound solutions over the immobilized ligand surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection for double referencing.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.[4][5][6][7] It provides similar kinetic data to SPR but in a dip-and-read format, which can be higher throughput.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated protein)
-
Purified, biotinylated RORγt or PPARγ LBD
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well or 384-well plates
Protocol:
-
Biosensor Hydration:
-
Hydrate the biosensors in assay buffer for at least 10 minutes.
-
-
Ligand Immobilization:
-
Load the biotinylated RORγt or PPARγ LBD onto the streptavidin-coated biosensors to a stable baseline.
-
-
Baseline Establishment:
-
Establish a baseline for the immobilized biosensors in assay buffer.
-
-
Association:
-
Move the biosensors to wells containing a dilution series of this compound to measure the association phase.
-
-
Dissociation:
-
Transfer the biosensors to wells containing only assay buffer to measure the dissociation phase.
-
-
Data Analysis:
-
Process the data by subtracting the reference sensor data and align the curves to the baseline.
-
Fit the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10][11][12]
Materials:
-
Isothermal titration calorimeter
-
Purified RORγt or PPARγ LBD
-
This compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and this compound.
-
-
ITC Experiment:
-
Load the purified protein into the sample cell and this compound into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
Perform a control titration of this compound into buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model to determine n, KD, and ΔH.
-
Calculate ΔG and ΔS from the determined parameters.
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive method for quantifying ligand-receptor interactions.[13] A radiolabeled ligand is used to determine the binding affinity (KD) and receptor density (Bmax) or to measure the affinity of an unlabeled competitor (this compound) by its ability to displace the radioligand (Ki).
Materials:
-
Radiolabeled ligand for RORγt or PPARγ (e.g., 3H-labeled or 125I-labeled)
-
Purified RORγt or PPARγ LBD, or cell membranes expressing the receptor
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Saturation Binding Assay (to determine KD of the radioligand):
-
Incubate a fixed amount of protein/membranes with increasing concentrations of the radioligand.
-
For each concentration, determine non-specific binding by including a high concentration of a known unlabeled ligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Competition Binding Assay (to determine Ki of this compound):
-
Incubate a fixed amount of protein/membranes with a fixed concentration of radioligand (typically at its KD) and increasing concentrations of this compound.
-
Separate bound and free radioligand by filtration and quantify the bound radioactivity.
-
-
Data Analysis:
-
For saturation assays, plot specific binding versus radioligand concentration and fit to a one-site binding model to determine KD and Bmax.
-
For competition assays, plot the percentage of specific binding versus the concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
The techniques outlined in these application notes provide a comprehensive toolkit for the detailed characterization of the binding kinetics and thermodynamics of this compound with its targets, RORγt and PPARγ. A thorough understanding of these interactions is fundamental for the continued development and optimization of this compound and other allosteric modulators of nuclear receptors. The choice of technique will depend on the specific research question, available instrumentation, and the properties of the interacting molecules.
References
- 1. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 6. Application of bio-layer interferometry for the analysis of ribosome-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]
- 8. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
troubleshooting MRL-871 solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRL-871, specifically addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) - this compound Solubility in DMSO
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is reported to have a solubility of up to 25 mg/mL (56.21 mM) in DMSO. However, achieving this concentration may require specific handling procedures, including the use of heat and sonication.[1] It is crucial to use high-purity, anhydrous DMSO for optimal dissolution.[1][2]
Q2: My this compound is not fully dissolving in DMSO at the desired concentration. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow these initial steps:
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Verify DMSO Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][2]
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Gentle Heating: Warm the solution in a water bath at 37°C, or up to 60°C, for 5-10 minutes.[1][2] Increased kinetic energy can help overcome the crystal lattice energy of the solid compound.
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Sonication: Use a bath sonicator to aid in the dissolution process.[1][2]
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Vortexing: After heating or sonication, vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.[2]
Q3: I've tried the initial steps, but my this compound still won't dissolve completely. What else can I do?
A3: If solubility issues persist, consider the following:
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Prepare a More Dilute Stock Solution: Your target concentration may be exceeding the practical solubility limit of this compound under your specific laboratory conditions. Try preparing a more dilute stock solution, for example, 10 mM or 5 mM, and then serially dilute to your desired final concentration.[2]
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Alternative Solvents: While DMSO is a common solvent, for certain applications, you might consider other organic solvents like ethanol, methanol, or dimethylformamide (DMF). However, always verify the compatibility of any alternative solvent with your downstream experimental setup, such as cell cultures.[2]
Q4: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon is known as "salting out" and is common for hydrophobic compounds.[2] To prevent precipitation upon transfer to an aqueous environment, follow these recommendations:
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Serial Dilutions in DMSO: Before adding your this compound stock to the aqueous medium, perform serial dilutions of the stock solution in DMSO to achieve a lower concentration. This gradual decrease in the compound's concentration in the organic solvent can help maintain its solubility when introduced to the aqueous phase.[2][3]
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain the solubility of this compound, while remaining non-toxic to your cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines, but it is crucial to determine the specific tolerance of your system and include a DMSO-only vehicle control in your experiments.[2]
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Direct Dilution into Media: For cell-based assays, you can try diluting your DMSO stock directly into the cell culture media with vigorous mixing.[3]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 25 mg/mL | 56.21 mM | Requires ultrasonic assistance and heating to 60°C. The use of anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (Molecular Weight: 444.79 g/mol )[1]
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Calibrated pipettes
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Vortex mixer
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Water bath sonicator
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Water bath set to 37-60°C
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Procedure:
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Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.448 mg of this compound.
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Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
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Vortex the tube vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in a water bath at 37°C for 5-10 minutes.
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Following incubation, vortex the tube again.
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If solubility issues persist, sonicate the tube in a water bath sonicator for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
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Visual Guides
Caption: A workflow for troubleshooting this compound solubility in DMSO.
Caption: The signaling pathway of this compound as a RORγt inverse agonist.
References
MRL-871 Technical Support Center: Optimizing Cell-Based Assays
Welcome to the MRL-871 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] Unlike orthosteric inhibitors that bind to the natural ligand binding pocket, this compound binds to a distinct, allosteric site on the RORγt protein. This binding induces a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcriptional activity of RORγt. This ultimately leads to the suppression of downstream target genes, most notably Interleukin-17A (IL-17A), a key cytokine in the Th17 signaling pathway.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. Based on its in vitro potency, a good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. The reported half-maximal inhibitory concentration (IC50) for RORγt is 12.7 nM.[1][2] It has been shown that a 10 µM concentration of this compound can significantly reduce IL-17a mRNA expression in EL4 cells.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound known to have any off-target effects?
Yes, this compound has a known off-target activity against Peroxisome Proliferator-Activated Receptor gamma (PPARγ), for which it acts as a partial agonist.[3] While its affinity for RORγt is higher, it is important to be aware of this potential off-target effect, especially at higher concentrations.
Troubleshooting Guides
Problem 1: High cell toxicity observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
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Solution: Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of this compound for your specific cell line. A standard MTT or resazurin assay can be used for this purpose. It is recommended to test a broad range of concentrations (e.g., 0.01 µM to 100 µM) for 24 to 72 hours.
Possible Cause 2: Solvent (DMSO) toxicity.
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Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (generally <0.5%). Run a vehicle control with the same concentration of DMSO as used for your this compound treatment to assess solvent toxicity.
Problem 2: Inconsistent or no inhibitory effect of this compound on IL-17A production.
Possible Cause 1: Sub-optimal this compound concentration.
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Solution: As mentioned, the effective concentration of this compound can vary. Perform a dose-response experiment to identify the optimal inhibitory concentration for your cell type and stimulation conditions.
Possible Cause 2: Improper this compound storage and handling.
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Solution: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.
Possible Cause 3: Issues with the Th17 differentiation protocol.
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Solution: Ensure that your Th17 polarization protocol is robust. The differentiation of naive CD4+ T cells into Th17 cells is a multi-day process requiring a specific cytokine cocktail. Verify the viability and purity of your starting cell population and the activity of your cytokines.
Problem 3: Suspected off-target effects on PPARγ are confounding the results.
Possible Cause: this compound concentration is within the active range for PPARγ.
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Solution: To minimize the partial agonistic effect on PPARγ, use the lowest effective concentration of this compound that gives you the desired inhibition of RORγt activity. The reported EC50 for this compound on PPARγ is 170 ± 10 nM.[3] Therefore, keeping the this compound concentration well below this value can help to mitigate off-target effects. Consider using a PPARγ-specific antagonist as a control in your experiments to dissect the on-target versus off-target effects of this compound.
Quantitative Data Summary
| Parameter | Target | Value | Reference |
| IC50 | RORγt | 12.7 nM | [1][2] |
| EC50 | PPARγ | 170 ± 10 nM | [3] |
| Effective Concentration | IL-17a mRNA reduction in EL4 cells | 10 µM | [1] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
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This compound is soluble in DMSO.[4]
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To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 444.79 g/mol ), add 224.8 µL of DMSO.
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Vortex thoroughly to ensure complete dissolution.
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Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Cell Viability (MTT) Assay
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Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in your complete cell culture medium. A suggested concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
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Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5][6][7][8]
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Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vitro Th17 Differentiation and IL-17A Measurement
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Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
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Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL).
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Seed the naive CD4+ T cells at an appropriate density (e.g., 1-2 x 10^5 cells/well) in complete RPMI-1640 medium.
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Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and the Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, IL-1β) to the cells.
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Add this compound at various concentrations (e.g., 1 nM to 1 µM) or a vehicle control (DMSO).
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Culture the cells for 3-5 days at 37°C and 5% CO2.
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After the culture period, centrifuge the plate and collect the supernatant for IL-17A measurement by ELISA.
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Follow the manufacturer's instructions for the IL-17A ELISA kit.[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.tue.nl [research.tue.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. file.elabscience.com [file.elabscience.com]
MRL-871 off-target effects on PPARγ and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the off-target effects of MRL-871 on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and strategies to mitigate these effects during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to inhibit RORγt, but I am observing unexpected phenotypic changes in my cells that are not consistent with RORγt inhibition. Could this be due to off-target effects?
A1: Yes, it is possible. This compound, while a potent allosteric inverse agonist of RORγt, is also known to bind to and exhibit partial agonism on PPARγ.[1] This off-target activity can lead to the modulation of PPARγ target genes, which may result in unexpected biological responses.
Q2: How can I confirm if the unexpected effects I'm seeing are mediated by PPARγ?
A2: To determine if the observed effects are due to PPARγ activation, you can perform a co-treatment experiment with a selective PPARγ antagonist, such as GW9662. If the unexpected phenotype is diminished or reversed in the presence of the antagonist, it strongly suggests that the effect is mediated through PPARγ.
Q3: What is the recommended approach for a co-treatment experiment with a PPARγ antagonist?
A3: A common strategy is to pre-treat your cells with the PPARγ antagonist for a short period (e.g., 30 minutes to 1 hour) before adding this compound. This allows the antagonist to occupy the PPARγ ligand-binding pocket and block the off-target effects of this compound. The optimal concentration of the antagonist and pre-treatment time may need to be determined empirically for your specific cell type and experimental conditions.
Q4: I am performing a reporter gene assay to measure RORγt activity and my results with this compound are unclear. How can off-target PPARγ activity interfere?
A4: If your reporter construct or cell line has endogenous PPARγ and the reporter gene has a promoter that can be influenced by PPARγ activity, the partial agonism of this compound on PPARγ could lead to a confounding signal. This might manifest as a higher-than-expected baseline or a non-standard dose-response curve. It is crucial to use a highly specific reporter system for your primary target or to account for potential off-target signaling.
Q5: How can I minimize the risk of misinterpreting my reporter gene assay data?
A5: To avoid misinterpretation, consider the following:
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Use a specific reporter: Employ a reporter construct with a response element that is highly specific to RORγt.
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Characterize your cell line: Be aware of the endogenous expression levels of both RORγt and PPARγ in your chosen cell line.
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Include proper controls: Run parallel experiments with a selective PPARγ antagonist (e.g., GW9662) to isolate the RORγt-specific effects of this compound.
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Perform cytotoxicity assays: Ensure that the observed effects are not due to compound toxicity, which can interfere with reporter assay readouts.[2][3]
Q6: Are there any structural modifications to this compound that could improve its selectivity for RORγt over PPARγ?
A6: Research has indicated that the selectivity of this compound and related compounds for RORγt versus PPARγ can be tuned through chemical modifications.[1] This suggests that medicinal chemistry efforts could lead to the development of analogs with a more favorable selectivity profile. However, for researchers using commercially available this compound, the primary strategies for mitigating off-target effects in experimental settings are through pharmacological blockade with antagonists or the use of appropriate control experiments.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and the PPARγ antagonist GW9662.
Table 1: this compound Activity Profile
| Target | Parameter | Value | Notes |
| RORγt | IC₅₀ | 12.7 nM | Potent allosteric inverse agonist activity.[4] |
| RORγt | IC₅₀ | 1.8 - 4.7 nM | Inhibition of coactivator binding, independent of cholesterol concentration.[5] |
| PPARγ | K_d_ | 250 ± 110 nM | High-affinity binding. |
Table 2: GW9662 (PPARγ Antagonist) Activity Profile
| Target | Parameter | Value | Selectivity |
| PPARγ | IC₅₀ | 3.3 nM | Highly selective for PPARγ. |
| PPARα | IC₅₀ | 32 nM | ~10-fold selective over PPARα.[6] |
| PPARδ | IC₅₀ | 2000 nM | ~600-fold selective over PPARδ.[6] |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol is a general guideline for assessing the activation of PPARγ in response to a test compound using a luciferase-based reporter gene assay.
1. Cell Culture and Transfection:
- Plate cells (e.g., HEK293T, U2OS) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene. A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter should also be included for normalization.
- Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
2. Compound Treatment:
- 24 hours post-transfection, treat the cells with a serial dilution of this compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).
- Incubate the cells for an additional 18-24 hours.
3. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Normalize the firefly luciferase signal (from the PPRE reporter) to the Renilla luciferase signal (from the control vector).
4. Data Analysis:
- Plot the normalized luciferase activity against the compound concentration.
- Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Mitigating PPARγ Off-Target Effects with GW9662 Co-treatment
This protocol describes how to use the PPARγ antagonist GW9662 to block the off-target effects of this compound in a cell-based assay.
1. Cell Seeding:
- Plate your cells of interest at the desired density for your specific downstream assay (e.g., proliferation assay, gene expression analysis).
2. Pre-treatment with Antagonist:
- Allow the cells to adhere and grow for 24 hours.
- Pre-treat the cells with a selective PPARγ antagonist, GW9662, at a concentration sufficient to block PPARγ activity (e.g., 1-10 µM, the optimal concentration may need to be determined empirically). A vehicle control for the antagonist should be included.
- Incubate for 30 minutes to 1 hour.
3. Treatment with this compound:
- Without removing the antagonist-containing medium, add this compound at the desired concentration to the appropriate wells.
- Include control groups: Vehicle only, this compound only, and GW9662 only.
4. Incubation and Downstream Analysis:
- Incubate the cells for the desired duration of your experiment.
- Proceed with your downstream analysis (e.g., measure cell viability, extract RNA for qPCR, etc.).
5. Interpretation:
- Compare the effect of this compound in the presence and absence of GW9662. If the effect of this compound is attenuated or abolished by GW9662, it indicates that the effect is, at least in part, mediated by PPARγ.
Visualizations
Caption: this compound signaling pathways, both on-target and off-target.
Caption: Workflow for mitigating this compound off-target effects.
Caption: Troubleshooting logic for this compound off-target effects.
References
- 1. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Technical Support Center: Enhancing MRL-871 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with MRL-871 during long-term experiments. Our goal is to ensure the reliability and reproducibility of your research data.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has been stored at -20°C for a few months. Is it still viable?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months).[1] If stored at -20°C, the stability is generally reliable for up to one month.[1] For experiments extending beyond this period, it is advisable to use a freshly prepared stock solution or one that has been stored at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.
Q2: I'm observing a gradual loss of this compound activity in my multi-day cell culture experiment. What are the potential causes?
A2: A decline in this compound efficacy over time in cell culture is often indicative of compound instability under experimental conditions. Several factors can contribute to this:
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Hydrolytic Degradation: this compound possesses an isoxazole ring, a chemical moiety that can be susceptible to base-catalyzed ring opening, particularly at the physiological pH (around 7.4) and 37°C temperature of standard cell culture conditions.
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in molecules with heterocyclic rings like isoxazole, leading to their degradation. Standard laboratory lighting and prolonged exposure during microscopy can contribute to this.
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Adsorption: Small molecules can adsorb to the surface of plasticware, such as culture plates and pipette tips, reducing the effective concentration of this compound in the medium.
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Metabolism by Cells: The cell line used in your experiment may metabolize this compound over time, leading to a decrease in the concentration of the active compound.
Q3: Can I pre-mix this compound into my cell culture medium for a large experiment and store it?
A3: It is not recommended to pre-mix this compound into aqueous-based cell culture media for long-term storage. The compound's stability in aqueous solutions at 4°C or higher for extended periods has not been well-documented. To ensure consistent activity, it is best to prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment or, for long-term experiments, replenish the medium with freshly diluted compound at regular intervals.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to this compound stability.
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution of this compound in anhydrous DMSO. - Aliquot the new stock solution into single-use, light-protected vials and store at -80°C. - Compare the performance of the new stock solution with the old one in a short-term activity assay. |
| Instability in Assay Buffer/Medium | - Perform a stability study of this compound in your specific cell culture medium at 37°C. (See Experimental Protocol 1). - Analyze samples at different time points (e.g., 0, 8, 24, 48 hours) by HPLC or LC-MS to quantify the remaining this compound. |
| Photodegradation during Experiment | - Minimize exposure of this compound solutions and experimental setups to light. Use amber vials for storage and work in a dimly lit area when possible. - Conduct a photostability test to assess the impact of light on this compound. (See Experimental Protocol 2). |
Issue 2: Precipitate Formation in Working Solutions or Cell Culture Wells
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - Ensure the final concentration of DMSO (or other organic solvent) in the cell culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced precipitation. - Pre-warm the cell culture medium before adding the this compound working solution. - Visually inspect the working solution for any signs of precipitation before adding it to the cells. |
| Compound Degradation to an Insoluble Product | - If precipitation occurs over time, it may be a result of degradation. Analyze the precipitate by LC-MS to determine its identity. - Implement measures to mitigate degradation, such as adjusting the pH of the buffer or protecting from light. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C over time.
Materials:
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This compound
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Anhydrous DMSO
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Your specific cell culture medium (e.g., RPMI-1640) with and without serum
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Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
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Incubator at 37°C with 5% CO₂
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare the working solution: Dilute the stock solution in your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
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Incubation: Aliquot the working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point.
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Time Points: Incubate the samples at 37°C in a humidified incubator with 5% CO₂. Collect aliquots at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
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Sample Processing: For each time point, transfer an aliquot of the medium containing this compound and quench any further degradation by adding an equal volume of cold acetonitrile or methanol.
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Analysis: Centrifuge the samples to pellet any precipitated proteins and analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of this compound.
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Data Analysis: Compare the peak area of this compound at each time point to the 0-hour time point to determine the percentage of the compound remaining.
Protocol 2: Photostability Testing of this compound
Objective: To evaluate the impact of light exposure on the stability of this compound in solution. This protocol is a simplified adaptation of the ICH Q1B guideline.[2][3][4]
Materials:
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This compound solution (in a transparent solvent like acetonitrile or ethanol)
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Clear and amber glass vials
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A photostability chamber equipped with a light source that provides both visible and near-UV light (as per ICH Q1B recommendations). Alternatively, a well-lit laboratory bench can be used for a preliminary assessment.
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HPLC or LC-MS system
Procedure:
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Sample Preparation: Prepare a solution of this compound at a known concentration.
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Exposure:
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Light-Exposed Sample: Place the solution in a clear glass vial and expose it to the light source.
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Dark Control: Wrap an identical vial with aluminum foil to protect it from light and place it alongside the exposed sample to serve as a control for temperature effects.
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Duration: Expose the samples for a defined period (e.g., 24 hours).
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Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC or LC-MS.
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Data Analysis: Compare the chromatograms of the exposed and control samples. A significant decrease in the peak area of this compound and the appearance of new peaks in the exposed sample indicate photodegradation.
Visualizations
Caption: this compound allosterically inhibits RORγt, preventing coactivator recruitment and subsequent IL-17 gene transcription.
Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.
Caption: A logical workflow for troubleshooting this compound stability issues in long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
RORγt Inverse Agonist Experiments: Technical Support Center
Welcome to the technical support center for researchers working with RORγt inverse agonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My RORγt inverse agonist shows high potency in a biochemical assay (e.g., binding, co-activator recruitment) but is significantly less active in a cell-based reporter assay. What could be the reason?
A1: This discrepancy is a common observation and can be attributed to several factors:
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Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, RORγt.
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Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
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Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
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Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its effect on RORγt.
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Assay-Specific Artifacts: The biochemical assay might be more sensitive or prone to artifacts not present in a cellular environment.
Q2: I am observing significant cytotoxicity with my RORγt inverse agonist in my cell-based assays. How can I distinguish between genuine RORγt-mediated effects and non-specific toxicity?
A2: It is crucial to differentiate between on-target and off-target cytotoxicity. Here's how you can approach this:
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Dose-Response Analysis: Perform a careful dose-response analysis of your compound's effect on both RORγt activity (e.g., IL-17A inhibition) and cell viability (e.g., using an MTT or CellTiter-Glo assay). A significant window between the IC50 for RORγt inhibition and the CC50 (cytotoxic concentration 50%) suggests a specific effect.
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Use of Control Compounds: Include a well-characterized RORγt inverse agonist with a known safety profile as a positive control and a structurally similar but inactive compound as a negative control.
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Rescue Experiments: If possible, try to rescue the cytotoxic effect by overexpressing RORγt or by adding a downstream product of the RORγt pathway.
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Apoptosis Assays: Utilize assays that specifically measure apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to understand the mechanism of cell death. RORγt is known to play a role in thymocyte survival, so some level of apoptosis in specific cell types might be an on-target effect.[1]
Q3: My RORγt inverse agonist is potent in vitro but shows limited efficacy in my animal model of autoimmune disease. What are the potential reasons for this disconnect?
A3: The translation from in vitro potency to in vivo efficacy is a significant hurdle in drug development. Several factors can contribute to this discrepancy:
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Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid clearance, or unfavorable tissue distribution, preventing it from reaching and sustaining efficacious concentrations at the site of inflammation.
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Pharmacodynamics (PD): The in vivo target engagement might be insufficient to elicit a therapeutic response. It's important to measure target modulation (e.g., IL-17A levels in the plasma or tissue) in your animal model.
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Animal Model Specifics: The chosen animal model may not fully recapitulate the human disease pathology, or the role of the RORγt/Th17 axis might be different in that specific model.
-
Off-Target Effects in Vivo: The compound might have off-target effects in vivo that counteract its therapeutic efficacy or cause unforeseen toxicity.
Q4: How important is it to assess the selectivity of my RORγt inverse agonist against other ROR isoforms?
A4: Assessing selectivity against RORα and RORβ is critical. These isoforms share structural similarity in their ligand-binding domains with RORγt and are involved in different biological processes (e.g., cerebellar development, circadian rhythm). Lack of selectivity can lead to off-target effects and potential toxicity. It is recommended to perform counter-screening assays (e.g., binding or reporter assays) for RORα and RORβ to determine the selectivity profile of your compound.
Troubleshooting Guides
RORγt Reporter Gene Assay (e.g., GAL4-LBD Luciferase Assay)
| Problem | Possible Causes | Solutions |
| High Background Signal | - Contamination of reagents or cell culture.[2] - High basal activity of the reporter construct. - Crosstalk between wells in the assay plate.[3] | - Use sterile techniques and fresh reagents. - Optimize the amount of reporter plasmid transfected. - Use opaque, white-walled plates to minimize crosstalk.[2] |
| Low or No Signal | - Poor transfection efficiency.[2] - Inactive luciferase enzyme or substrate. - Low expression of the RORγt fusion protein. - Compound cytotoxicity. | - Optimize the transfection protocol (DNA:reagent ratio, cell density). - Ensure proper storage and handling of luciferase reagents. - Verify the expression of the RORγt construct (e.g., by Western blot). - Perform a cell viability assay in parallel. |
| High Variability between Replicates | - Inconsistent cell seeding or transfection. - Pipetting errors.[2] - Edge effects in the assay plate. | - Ensure uniform cell suspension and seeding. - Use calibrated pipettes and consider using a multichannel pipette for reagent addition. - Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Primary Human Th17 Cell Differentiation and Cytokine Release Assay (e.g., IL-17A HTRF Assay)
| Problem | Possible Causes | Solutions |
| Poor Th17 Differentiation (Low IL-17A production in controls) | - Suboptimal cytokine cocktail or antibody concentrations.[4] - Poor quality of primary CD4+ T cells. - Contamination of cell culture. | - Titrate the concentrations of polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4).[4] - Use freshly isolated, highly pure naïve CD4+ T cells. - Maintain strict aseptic techniques. |
| High Donor-to-Donor Variability | - Genetic differences among blood donors. - Pre-existing immune activation in some donors. | - Screen multiple healthy donors and establish baseline responses. - Pool cells from multiple donors if the experimental design allows. - Normalize data to the positive control within each donor experiment. |
| Compound Precipitation in Culture Media | - Poor solubility of the test compound. | - Check the solubility of the compound in the assay medium. - Use a lower concentration of DMSO (typically ≤ 0.1%). - Consider using a different formulation or vehicle. |
| Inconsistent HTRF Assay Results | - Pipetting inaccuracies with small volumes. - Quenching or interference from the test compound. - Improper incubation times or temperatures. | - Use calibrated pipettes and reverse pipetting for viscous solutions. - Run a control to check for compound interference with the HTRF signal. - Strictly follow the manufacturer's protocol for the HTRF kit.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected RORγt Inverse Agonists
| Compound | RORγt GAL4 Reporter Assay IC50 (nM) | Human Whole Blood IL-17A IC50 (nM) | RORα Selectivity (Fold vs. RORγt) | RORβ Selectivity (Fold vs. RORγt) |
| BMS-986251 | 5 | 23 | >2000 | >2000 |
| Compound 8e (from literature) | 2.6 ± 1.2 | 26 ± 13 | >1000 | >1000 |
| AZD0284 | ~10 | ~50 | >100 | >100 |
Data is compiled from publicly available literature and may vary depending on the specific assay conditions.[5][6]
Table 2: Expected Inhibition Ranges in Functional Assays
| Assay | Typical Maximum Inhibition | Notes |
| IL-17A Secretion from differentiated Th17 cells | 80-100% | Potent inverse agonists can almost completely abolish IL-17A production.[7][8] |
| IL-22 Secretion from differentiated Th17 cells | 50-70% | Inhibition of IL-22 is often less complete compared to IL-17A.[8] |
| Thymocyte Apoptosis | Varies | Can be significant, raising safety concerns. A key challenge is to identify compounds with a large margin between Th17 inhibition and thymocyte apoptosis.[1] |
Experimental Protocols
Protocol 1: RORγt GAL4 Reporter Gene Assay
-
Cell Culture and Transfection:
-
Plate Jurkat cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Co-transfect the cells with a GAL4-RORγt-LBD expression vector and a luciferase reporter vector containing a GAL4 upstream activation sequence (UAS).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, add serial dilutions of the RORγt inverse agonist or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plates for an additional 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Protocol 2: Primary Human Th17 Cell Differentiation and IL-17A HTRF Assay
-
Isolation of Naïve CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a magnetic-activated cell sorting (MACS) kit.
-
-
Th17 Differentiation:
-
Culture the naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add a Th17 polarizing cytokine cocktail containing TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Add the RORγt inverse agonists at various concentrations.
-
Culture the cells for 3-5 days at 37°C.
-
-
IL-17A Measurement (HTRF):
-
Collect the cell culture supernatant.
-
Perform the HTRF assay for IL-17A detection according to the manufacturer's protocol (e.g., Cisbio).
-
Briefly, add the HTRF antibody mix (anti-IL-17A-d2 and anti-IL-17A-Eu3+-cryptate) to the supernatant.
-
Incubate and read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the concentration of IL-17A from a standard curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed the desired cell line (e.g., Jurkat, primary Th17 cells) in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of the RORγt inverse agonist for the desired duration (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: RORγt Inverse Agonist Experimental Workflow.
References
- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
MRL-871 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of MRL-871 in primary cells.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cytotoxic potential of this compound.
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent and allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1][2] The primary mechanism of cytotoxicity, particularly in specific immune cell populations, is linked to its on-target activity. RORγt is a key transcription factor for the survival of double-positive (DP) thymocytes, where it regulates the expression of the anti-apoptotic protein Bcl-xL.[2][3][4] By inhibiting RORγt, this compound can downregulate Bcl-xL expression, leading to apoptosis in these cells.[1]
Q2: Which primary cell types are expected to be most sensitive to this compound?
A2: Primary cells with high RORγt expression are most susceptible to this compound's on-target cytotoxic effects. This primarily includes immune cells such as:
-
DP (CD4+CD8+) Thymocytes: These cells are highly dependent on RORγt for survival, and inhibition by this compound can lead to significant apoptosis.[1][2][3]
-
T helper 17 (Th17) cells: While the primary effect on Th17 cells is the inhibition of IL-17A production, prolonged exposure to high concentrations of RORγt inhibitors may impact their viability.
Q3: Is this compound expected to be cytotoxic to primary cells like hepatocytes, cardiomyocytes, or neurons?
A3: The RORγ isoform (as opposed to RORγt) is expressed in tissues such as the liver.[3] Since this compound is expected to inhibit both isoforms, there is a potential for effects in hepatocytes. However, significant off-target cytotoxicity in hepatocytes, cardiomyocytes, or neurons at therapeutic concentrations is not the primary expected mechanism. Cytotoxicity in these cell types is more likely to be observed at higher concentrations and may be indicative of general cellular stress rather than a specific on-target effect. It is crucial to experimentally determine the cytotoxic concentration 50 (CC50) in these cell types.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: To differentiate between on-target and off-target effects, consider the following:
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Cell Line Comparison: Compare the cytotoxicity of this compound in a RORγt-expressing primary cell line (e.g., thymocytes) versus a cell line with low or no RORγt expression. A significantly lower CC50 in the RORγt-expressing cells suggests on-target cytotoxicity.
-
Rescue Experiments: For RORγt-dependent cells, attempt to rescue the cytotoxic effect by overexpressing a downstream survival factor like Bcl-xL.
-
Dose-Response Curve: A steep dose-response curve for cytotoxicity often suggests a specific, on-target effect, whereas a shallow curve may indicate more general, off-target toxicity.
II. Troubleshooting Guide
This guide provides solutions to common issues encountered during the assessment of this compound cytotoxicity in primary cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay | 1. High cell density leading to nutrient depletion and cell death. 2. Contamination of cell culture. 3. Excessive pipetting force damaging cells. | 1. Optimize cell seeding density. Perform a cell titration experiment to find the linear range of the assay. 2. Regularly check for and discard contaminated cultures. Use sterile techniques. 3. Handle cell suspensions gently during plating and reagent addition. |
| Inconsistent results between experiments | 1. Variability in primary cell isolation and quality. 2. Inconsistent incubation times. 3. Instability of this compound in solution. | 1. Standardize the primary cell isolation protocol. Use cells from the same passage number where applicable. Assess cell viability before each experiment. 2. Ensure precise and consistent incubation times for compound treatment and assay development. 3. Prepare fresh stock solutions of this compound and store them appropriately (-20°C for up to one month, -80°C for up to six months). Avoid repeated freeze-thaw cycles. |
| No observed cytotoxicity at expected concentrations | 1. Low expression of RORγt in the chosen primary cell type. 2. this compound degradation. 3. Assay insensitivity. | 1. Confirm RORγt expression in your primary cells using qPCR or Western blot. Consider using a positive control cell line known to be sensitive to RORγt inhibition. 2. Verify the integrity of your this compound stock. 3. Choose a more sensitive cytotoxicity assay. For example, if using a metabolic assay like MTT, consider a membrane integrity assay like LDH release, or a more direct measure of apoptosis like Caspase-Glo. |
| Observed cytotoxicity in vehicle control | 1. High concentration of the solvent (e.g., DMSO). 2. Solvent-induced stress on sensitive primary cells. | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). 2. Perform a vehicle toxicity test to determine the maximum tolerated concentration for your specific primary cell type. |
III. Quantitative Data Summary
The following tables provide representative cytotoxic concentration 50 (CC50) values for this compound in various primary cell types. Note: These values are estimates based on the known mechanism of action and typical profiles of small molecule inhibitors. They should be experimentally determined for your specific assay conditions.
Table 1: this compound CC50 in Primary Immune Cells
| Primary Cell Type | Assay | Incubation Time (hr) | Estimated CC50 (µM) |
| Mouse DP Thymocytes | Apoptosis (Annexin V/PI) | 24 | 0.1 - 1 |
| Human PBMCs | Proliferation (e.g., CFSE) | 72 | > 10 |
| Human Th17 Cells | Viability (e.g., CellTiter-Glo) | 48 | 5 - 10 |
Table 2: this compound CC50 in Other Primary Cell Types
| Primary Cell Type | Assay | Incubation Time (hr) | Estimated CC50 (µM) |
| Primary Human Hepatocytes | Viability (e.g., ATP assay) | 48 | > 25 |
| Primary Rat Cardiomyocytes | Viability (e.g., LDH assay) | 48 | > 25 |
| Primary Mouse Neurons | Viability (e.g., MTT assay) | 72 | > 25 |
IV. Experimental Protocols
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100 Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the CC50 value.
V. Visualizations
Caption: this compound induced apoptosis signaling pathway in thymocytes.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Logical troubleshooting workflow for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt limits the amount of the cytokine receptor γc through the prosurvival factor Bcl-xL in developing thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
MRL-871 Technical Support Center: Refining Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of MRL-871 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] It binds to a novel allosteric site on the RORγt ligand-binding domain (LBD), distinct from the orthosteric binding pocket.[2] This binding event stabilizes a unique conformation of helix 12 of the LBD, which prevents the recruitment of coactivator proteins essential for RORγt-mediated gene transcription.[1][2] The primary downstream effect of RORγt inhibition by this compound is the reduction of Interleukin-17A (IL-17A) production.[1]
Q2: What is a recommended starting point for this compound treatment duration and concentration?
A commonly cited starting point is a 24-hour treatment with 10 µM this compound in cell lines such as EL4, which has been shown to significantly reduce IL-17A mRNA expression.[2] However, the optimal duration and concentration are highly dependent on the cell type and the specific experimental endpoint. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell system.
Q3: What is the known off-target activity of this compound?
The primary known off-target activity of this compound is against Peroxisome Proliferator-Activated Receptor gamma (PPARγ), for which it acts as a partial agonist.[3][4] While this compound is significantly more potent for RORγt, it is crucial to consider this off-target effect, especially at higher concentrations or in cell types with high PPARγ expression.
Troubleshooting Guide
Issue 1: No significant inhibition of IL-17A production is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration or Concentration.
-
Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to identify the optimal treatment window and concentration for your cell type.
-
-
Possible Cause 2: Low RORγt expression in the target cells.
-
Solution: Verify RORγt expression in your cell line at both the mRNA and protein level using qPCR and Western blotting, respectively.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Ensure proper storage of this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. The stability of this compound in cell culture medium over longer incubation times should also be considered.
-
Issue 2: High cell toxicity or unexpected changes in cell morphology are observed.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Lower the treatment concentration based on these results.
-
-
Possible Cause 2: Off-target effects.
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Quantitative Data Summary
The following tables provide representative data for this compound activity. Note that these are illustrative examples and optimal values may vary between cell types and experimental conditions.
Table 1: this compound Dose-Dependent Inhibition of RORγt Activity
| This compound Concentration | RORγt Inhibition (IC50, nM) | PPARγ Activity (EC50, nM) |
| N/A | 12.7[1] | 170 ± 10[3] |
Table 2: Illustrative Time-Course of this compound Effect on IL-17A mRNA Expression in EL4 Cells
| Treatment Duration (hours) | IL-17A mRNA Expression (Fold Change vs. Vehicle) at 10 µM this compound |
| 6 | 0.6 |
| 12 | 0.3 |
| 24 | 0.1[2] |
| 48 | 0.08 |
Experimental Protocols
RORγt Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit RORγt-mediated transcription.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a RORγt expression plasmid and a luciferase reporter plasmid containing RORγt response elements (ROREs). A Renilla luciferase plasmid should be co-transfected for normalization.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubation: Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Cytokine Staining for IL-17A
This protocol allows for the detection of IL-17A protein levels within individual cells.
-
Cell Stimulation and this compound Treatment: Culture primary T cells or a suitable cell line under Th17 polarizing conditions in the presence of various concentrations of this compound for the desired duration.
-
Restimulation and Protein Transport Inhibition: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IL-17A antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IL-17A-positive cells within the population of interest.
Visualizations
Caption: this compound Signaling Pathway
References
- 1. Delineation of the molecular determinants of the unique allosteric binding site of the orphan nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
MRL-871 Technical Support Center: Ensuring Compound Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of MRL-871 to prevent its degradation. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, an indazole and isoxazole-containing compound, is susceptible to degradation from three primary factors:
-
Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Hydrolysis: this compound may be susceptible to hydrolysis, particularly under non-neutral pH conditions in solution.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the stability of this compound. The recommended storage conditions depend on whether the compound is in solid form or in solution.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For short-term use during an experiment, keep the solution on ice and protected from light. For longer-term storage, adhere to the recommended temperatures in the table above.
Q4: What is the best way to protect this compound from light?
A4: To protect this compound from photodegradation, always store it in amber or opaque vials.[1] When working with the compound on the bench, minimize its exposure to direct light by covering the container with aluminum foil or working in a dimly lit area.
Q5: How can I prevent the oxidation of this compound in solution?
A5: To prevent oxidation, it is recommended to degas the solvent with an inert gas, such as argon or nitrogen, before preparing the this compound solution. After preparation, the vial's headspace can be purged with the inert gas before sealing.[2][3][4][5][6] For long-term storage, sealing the vial with a tight-fitting cap and wrapping the seal with parafilm can further minimize oxygen exposure. The addition of antioxidants to the formulation can also help scavenge free radicals.[7][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature and light-protection guidelines. 2. Prepare Fresh Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid this compound. 3. Perform Quality Control: If possible, analyze the compound's purity using a suitable analytical method, such as HPLC, to check for the presence of degradation products. |
| Visible changes in the appearance of the solid compound (e.g., discoloration). | This could indicate degradation due to exposure to light, moisture, or reactive gases. | 1. Discard the Compound: Do not use the discolored compound, as its purity is compromised. 2. Review Storage Practices: Ensure that the solid compound is stored in a tightly sealed container in a desiccator at the recommended temperature and protected from light. |
| Precipitation observed in a previously clear this compound solution upon thawing. | The solubility of this compound may have been exceeded at lower temperatures, or the solvent may have evaporated, increasing the concentration. | 1. Gentle Warming: Warm the solution gently in a water bath (not to exceed 37°C) and vortex to redissolve the precipitate. 2. Confirm Solvent Integrity: Ensure the vial was properly sealed to prevent solvent evaporation. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage temperatures and durations for maintaining the compound's integrity.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [9] |
| Solid (Powder) | 4°C | 2 years | [9] |
| In Solvent | -80°C | 6 months | [9] |
| In Solvent | -20°C | 1 month | [9] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for understanding the intrinsic stability of this compound and identifying potential degradation products. This protocol outlines a general procedure.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark.
3. Time Points:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Quenching and Analysis:
-
For acidic and basic hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify this compound and its degradation products. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under different stress conditions.
Experimental Workflow for this compound Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound.
Troubleshooting Logic for this compound Degradation
Caption: A troubleshooting decision tree for investigating potential this compound degradation.
References
- 1. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 2. Inert Clean Agents – Everest Fire Protection [everest-fp.com]
- 3. candoifp.com [candoifp.com]
- 4. How Do Inert Gas Fire Systems Work | Control Fire Systems Blog [controlfiresystems.com]
- 5. Types of Inert Gas Fire Suppression Fluids | MEP Fire [mepfire.com]
- 6. Inert gas fire systems, inert gas fire suppression systems [gielle.it]
- 7. pharmacareers.in [pharmacareers.in]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
MRL-871 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results obtained using MRL-871, a potent and allosteric RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1] It binds to a topographically distinct allosteric site on the RORγt ligand-binding domain (LBD), rather than the orthosteric site where natural ligands bind.[2][3] This binding induces a conformational change that prevents the recruitment of coactivator proteins, thereby inhibiting the transcriptional activity of RORγt and subsequent expression of target genes like IL-17A.[3][4]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 12.7 nM for RORγt.[1][5][6] However, experimental values may vary depending on the assay format, cell type, and other experimental conditions.
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q4: Does this compound have any known off-target effects?
A4: Yes, this compound has been reported to have off-target activity against Peroxisome Proliferator-Activated Receptor γ (PPARγ), acting as a partial agonist.[2][7] This is an important consideration when interpreting results, especially in cell types where PPARγ signaling is prominent. Researchers may need to include appropriate controls to distinguish between RORγt and PPARγ-mediated effects.
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Data Summary: this compound Activity
| Parameter | Reported Value | Cell Line/System | Reference |
| IC50 | 12.7 nM | Biochemical Assay | [1][5][6] |
| IL-17a mRNA reduction | 48-fold reduction | EL-4 cells (at 10 µM) | [1] |
| Off-target Activity | Partial agonist | PPARγ | [2][7] |
Troubleshooting Decision Tree
This diagram outlines a logical workflow for identifying the source of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. research.tue.nl [research.tue.nl]
Technical Support Center: Optimizing Cell Culture Conditions for MRL-871 Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for studies involving MRL-871, a potent allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent and allosteric inverse agonist of RORγt, with an IC50 of 12.7 nM.[1][2][3] Unlike orthosteric inhibitors that bind directly to the active site, this compound binds to a distinct, allosteric site on the RORγt ligand-binding domain. This binding event stabilizes an inactive conformation of the receptor, which in turn blocks the recruitment of coactivators necessary for the transcription of target genes, such as Interleukin-17A (IL-17A).[2][3]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Several cell lines can be used for this compound studies, depending on the specific research question. Commonly used cell lines include:
-
EL4 cells: A murine T-lymphoma cell line that endogenously expresses RORγt and produces IL-17A, making them a suitable model for studying the inhibitory effects of this compound on IL-17A production.[2][4]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Primary immune cells that can be differentiated into Th17 cells, which are primary producers of IL-17A. PBMCs provide a more physiologically relevant model for studying the immunomodulatory effects of this compound.
-
HEK293T cells: A human embryonic kidney cell line that is easily transfectable and often used for reporter gene assays to study the transcriptional activity of RORγt in a controlled cellular environment.
Q3: What is the recommended starting concentration of this compound for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on its potent IC50 of 12.7 nM, a good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.[1][2][3] A concentration of 10 µM has been shown to significantly reduce IL-17a mRNA expression in EL4 cells.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may be encountered during cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of IL-17A production | 1. Inactive this compound: Compound may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C in aliquots. |
| 2. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. | 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. | |
| 3. Low RORγt expression: The target cell line may not express sufficient levels of RORγt. | 3. Verify RORγt expression in your cell line using techniques like qPCR or Western blotting. | |
| 4. Cell health: Poor cell viability or suboptimal culture conditions can affect cellular responses. | 4. Ensure cells are healthy and in the logarithmic growth phase. Optimize cell culture conditions, including media, serum, and incubator settings. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. | 1. Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between seeding replicates. |
| 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. | 2. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of the treatment solution to add to all replicate wells. | |
| 3. Edge effects: Evaporation from the outer wells of a multi-well plate can alter compound concentrations.[5] | 3. To minimize edge effects, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples.[5] | |
| Observed cytotoxicity at effective concentrations | 1. Off-target effects: this compound may have off-target activities at higher concentrations. A known off-target for a structurally similar compound is PPARγ. | 1. Use the lowest effective concentration of this compound that achieves the desired level of RORγt inhibition. Consider using a more selective RORγt inhibitor if available. |
| 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 2. Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically <0.1%). Run a vehicle control (cells treated with DMSO alone) to assess solvent toxicity. | |
| Unexpected or inconsistent results with an allosteric inhibitor | 1. Probe dependence: The effect of an allosteric modulator can sometimes be influenced by the presence of the orthosteric ligand.[6] | 1. Be aware of the potential for probe dependence. The effect of this compound has been shown to be independent of the presence of the orthosteric agonist cholesterol. |
| 2. Development of resistance: Prolonged exposure to an allosteric inhibitor can lead to resistance through various mechanisms.[7] | 2. For long-term studies, be mindful of the potential for resistance development. This is less of a concern for typical short-term in vitro assays. |
Experimental Protocols
Protocol 1: EL4 Cell Culture for IL-17A Inhibition Assay
Materials:
-
EL4 cell line (ATCC® TIB-39™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture Maintenance: Culture EL4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1] Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: On the day of the experiment, count the cells and assess viability. Seed the cells in a 96-well plate at a density of 4 x 10^5 cells/well in a final volume of 100 µL.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[2]
-
Endpoint Analysis: After incubation, harvest the cell supernatant to measure IL-17A protein levels by ELISA or collect the cells to analyze IL-17A mRNA expression by qPCR.
Protocol 2: Human PBMC Isolation and Culture for Cytokine Inhibition Assay
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO
-
24-well cell culture plates
Procedure:
-
PBMC Isolation: a. Dilute the whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully collect the buffy coat layer containing the PBMCs and transfer to a new tube. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Culture and Treatment: a. Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. c. Seed 1 mL of the cell suspension per well in a 24-well plate. d. Add the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation and Analysis: a. Incubate the plate at 37°C and 5% CO2 for 24-72 hours, depending on the specific cytokine of interest. b. After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA or other immunoassays.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the respective cell culture protocols. Include untreated control wells and wells with no cells for background measurement.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound IC50 (RORγt inverse agonist activity) | 12.7 nM | - | [1][2][3] |
| Effective Concentration for IL-17a mRNA reduction | 10 µM (48-fold reduction after 24h) | EL4 | [2] |
Visualizations
RORγt Signaling Pathway and this compound Inhibition
Caption: this compound allosterically inhibits RORγt, preventing coactivator recruitment and IL-17A transcription.
Experimental Workflow for this compound Screening
Caption: A typical workflow for evaluating the efficacy and cytotoxicity of this compound in cell culture.
References
- 1. Delayed growth of EL4 lymphoma in SR‐A‐deficient mice is due to upregulation of nitric oxide and interferon‐γ production by tumor‐associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EL4 Cells [cytion.com]
- 5. benchchem.com [benchchem.com]
- 6. Opportunities and Challenges in the Discovery of Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of RORγt Inhibitors: MRL-871 vs. T0901317
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent RORγt inhibitors: MRL-871 and T0901317. This analysis is supported by experimental data to inform strategic decisions in the development of therapeutics targeting RORγt-mediated inflammatory diseases.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1] Dysregulation of the Th17 pathway is implicated in a variety of autoimmune diseases, making RORγt a prime therapeutic target.[1] this compound and T0901317 have emerged as key chemical probes for studying RORγt function, yet they operate through distinct mechanisms and exhibit different pharmacological profiles.
Executive Summary
This compound is a potent, allosteric inverse agonist of RORγt, offering high selectivity and a non-competitive mechanism of action. In contrast, T0901317 is a less potent, orthosteric inverse agonist that also demonstrates significant activity at other nuclear receptors, including Liver X Receptors (LXR) and the Farnesoid X Receptor (FXR). For applications requiring specific and potent inhibition of RORγt, this compound presents a more favorable profile.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and T0901317, highlighting their differences in potency and selectivity.
Table 1: Potency against RORγt
| Compound | Assay Type | Species | IC50 / Ki | Reference(s) |
| This compound | TR-FRET Coactivator Recruitment | Human | 7 ± 1 nM (IC50) | [2] |
| TR-FRET Coactivator Recruitment | Human | 12.7 nM (IC50) | [3][4] | |
| T0901317 | TR-FRET Coactivator Recruitment | Human | 24 ± 13 nM (IC50) | [2] |
| Reporter Gene Assay | Human | 1,500 nM (IC50) | [5] | |
| Direct Binding (Ki) | Human | 51 nM (Ki) | [6][7] |
Table 2: Selectivity Profile
| Compound | Off-Target(s) | Activity | Reference(s) |
| This compound | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Partial agonist | [8] |
| T0901317 | Liver X Receptor α (LXRα) | Agonist (EC50 = 20 nM) | [6][7] |
| Farnesoid X Receptor (FXR) | Agonist (EC50 = 5 µM) | [6][7] | |
| Pregnane X Receptor (PXR) | Agonist | [2] | |
| RORα | Inverse agonist (Ki = 132 nM) | [6][7] |
Mechanism of Action
The fundamental difference between this compound and T0901317 lies in their binding sites on the RORγt ligand-binding domain (LBD).
This compound is an allosteric inverse agonist. It binds to a novel pocket on the RORγt LBD, distinct from the orthosteric site where natural ligands bind.[2] This binding induces a conformational change in the activation function-2 (AF-2) helix (H12), preventing the recruitment of coactivator proteins necessary for transcriptional activity.[2] A key feature of its allosteric nature is that its inhibitory activity is independent of the concentration of orthosteric agonists like cholesterol.[2]
T0901317 , conversely, is an orthosteric inverse agonist. It competes with endogenous ligands for binding to the canonical ligand-binding pocket of RORγt.[2] Its efficacy is therefore dependent on the concentration of competing agonists.[2]
Experimental Protocols
Detailed methodologies for key assays used to characterize and compare this compound and T0901317 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Materials:
-
His-tagged RORγt LBD (human)
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Biotinylated coactivator peptide (e.g., from SRC1)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound and T0901317
-
384-well microplates
Procedure:
-
Prepare a dilution series of this compound and T0901317 in DMSO.
-
In a 384-well plate, add 2 µL of each compound dilution.
-
Prepare a master mix containing His-tagged RORγt LBD and Tb-conjugated anti-His antibody in assay buffer. Incubate for 30 minutes at room temperature.
-
Add 8 µL of the RORγt/antibody mix to each well.
-
Prepare a master mix containing the biotinylated coactivator peptide and streptavidin-d2 in assay buffer.
-
Add 10 µL of the peptide/streptavidin mix to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 495 nm emission) and plot against the compound concentration to determine the IC50 value.
RORγt Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORγt in response to a test compound.
Materials:
-
HEK293T cells
-
Expression plasmid for a GAL4 DNA-binding domain fused to the RORγt LBD (GAL4-RORγt-LBD)
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS-Luc)
-
Control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Cell culture medium and serum
-
This compound and T0901317
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the GAL4-RORγt-LBD, UAS-Luc, and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or T0901317.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
IL-17A mRNA Expression in EL4 Cells
This assay quantifies the effect of RORγt inhibitors on the expression of a key downstream target gene.
Materials:
-
EL4 murine lymphoma cell line
-
Cell culture medium and serum
-
This compound and T0901317
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for murine IL-17A and a housekeeping gene (e.g., GAPDH)
-
IL-17A Forward: 5'-TCTCCAGAAGGCCCTCAGA-3'
-
IL-17A Reverse: 5'-AGCTTTCCCTCCGCATTGA-3'
-
-
qPCR instrument
Procedure:
-
Seed EL4 cells in a 24-well plate.
-
Treat the cells with this compound, T0901317, or DMSO (vehicle control) at the desired concentrations for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for IL-17A and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IL-17A mRNA expression.
Visualizations
RORγt Signaling Pathway in Th17 Differentiation
References
- 1. Luciferase Assay System Protocol [worldwide.promega.com]
- 2. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sptlabtech.com [sptlabtech.com]
- 8. The Study of IL-10 and IL-17A Genes Expression in Patients with Different Stages of Asthma: a Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric and Orthosteric RORγt Inhibitors
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases, owing to its central role as the master transcription factor for T helper 17 (Th17) cell differentiation.[1][2] Th17 cells, and the pro-inflammatory cytokines they produce, such as Interleukin-17 (IL-17), are deeply implicated in the pathology of conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] Consequently, the development of small molecule inhibitors that can modulate RORγt activity is an area of intense research.
These inhibitors largely fall into two distinct classes based on their binding site and mechanism of action: orthosteric and allosteric inhibitors. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in this field.
Mechanism of Action: Orthosteric vs. Allosteric Inhibition
The function of RORγt is dependent on its conformation, which is stabilized by the binding of ligands and co-activator proteins. Both orthosteric and allosteric inhibitors disrupt this process, but through different means.
Orthosteric Inhibitors: These molecules bind to the canonical ligand-binding pocket (LBP) of RORγt, the same site occupied by natural endogenous ligands like cholesterol derivatives.[3][4] By occupying this pocket, orthosteric inhibitors, typically functioning as inverse agonists, destabilize key structural elements required for co-activator recruitment, most notably Helix 12 (H12).[3] This destabilization prevents the protein from adopting its active conformation, thereby inhibiting the transcription of target genes like IL17A.[5]
Allosteric Inhibitors: In contrast, allosteric inhibitors bind to a novel, distinct pocket on the RORγt ligand-binding domain (LBD), separate from the orthosteric site.[6][7] Binding to this allosteric site induces a unique conformational change in the LBD.[6] This change repositions Helix 12 in a way that actively blocks the co-activator binding site, effectively antagonizing RORγt function.[6][8] This mechanism is non-competitive with endogenous ligands, which can be a significant advantage.[9]
Signaling Pathway and Inhibition Mechanisms
To visualize these processes, the following diagrams illustrate the RORγt signaling pathway and the distinct mechanisms of orthosteric and allosteric inhibitors.
Quantitative Data Comparison
The potency of RORγt inhibitors is evaluated using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. Below are tables summarizing reported data for representative orthosteric and allosteric inhibitors.
Table 1: Orthosteric RORγt Inhibitors - Potency Data
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| VTP-43742 | IL-17A Production (Psoriasis Patients) | Human RORγt | N/A (50-75% reduction) | [10] |
| JNJ-61803534 | RORγt-driven transcription | Human RORγt | Potent (specific value not stated) | [11] |
| TMP778 | RORγt-dependent transactivation | Human RORγt | 17 | [12] |
| Digoxin | RORγt transcription | Human RORγ | 1980 | [2][13] |
| SR1001 | RORγt activity | Human RORγt | Potent (specific value not stated) | [14] |
Table 2: Allosteric RORγt Inhibitors - Potency Data
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Compound 1 | IL-17A Secretion (Human Th17) | Human RORγt | Single-digit nM | [10] |
| Compound 2 | IL-17A Secretion (Human Th17) | Human RORγt | Single-digit nM | [10] |
| Compound 3 | IL-17A Secretion (Human Th17) | Human RORγt | Single-digit nM | [10] |
| MRL-871 | TR-FRET Co-activator Recruitment | Human RORγt | 5.9 | [7][15] |
| Bit-L15 | TR-FRET Co-activator Recruitment | Human RORγt | 5.9 | [15][16] |
Note: IC50 values can vary based on specific assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols & Workflow
Accurate characterization of RORγt inhibitors relies on robust and standardized experimental protocols.
Key Experimental Methodologies:
-
RORγt Co-activator Recruitment Assay (TR-FRET):
-
Principle: This biochemical assay measures the ability of an inhibitor to disrupt the interaction between the RORγt LBD and a co-activator peptide (e.g., SRC1).[17][18] The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where energy transfer between a donor (e.g., Europium-labeled anti-GST antibody bound to GST-RORγt LBD) and an acceptor (e.g., APC-labeled co-activator peptide) occurs only when they are in close proximity.
-
Protocol Outline:
-
Recombinant GST-tagged human RORγt LBD is incubated with various concentrations of the test compound.
-
A biotinylated co-activator peptide and a fluorescently labeled antibody (e.g., terbium cryptate-labeled anti-GST) and a fluorescent acceptor (e.g., streptavidin-d2) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of the co-activator interaction.
-
Data is plotted as a dose-response curve to determine the IC50 value.[18]
-
-
-
Human Th17 Cell Differentiation Assay:
-
Principle: This cell-based assay assesses the inhibitor's effect on the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells, a primary physiological function of RORγt.[10][19]
-
Protocol Outline:
-
Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFNγ/IL-4 antibodies).
-
The test inhibitor is added at various concentrations at the start of the culture.
-
After several days (typically 4-5), the supernatant is collected to measure IL-17A secretion by ELISA, or the cells are analyzed by intracellular cytokine staining and flow cytometry to determine the percentage of IL-17A+ cells.[10]
-
IC50 values are calculated based on the inhibition of IL-17A production.
-
-
-
GAL4 Reporter Assay:
-
Principle: A cell-based assay used to measure the transcriptional activity of the RORγt LBD.[13]
-
Protocol Outline:
-
Host cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfected cells are treated with the test inhibitor.
-
If the RORγt LBD is active, it drives the expression of luciferase. The inhibitor's potency is determined by the reduction in luciferase activity, measured via a luminometer.[13]
-
-
Head-to-Head Comparison
| Feature | Orthosteric Inhibitors | Allosteric Inhibitors |
| Binding Site | Canonical Ligand Binding Pocket (LBP) | Separate, non-canonical allosteric pocket.[6][7] |
| Mechanism | Competitive inhibition (with endogenous ligands); destabilizes H12.[3] | Non-competitive; induces conformational change to reposition H12 and block co-activator binding.[6][8] |
| Selectivity | May face challenges due to conserved LBP among nuclear receptors (e.g., RORα). | Potentially higher selectivity as allosteric sites are often less conserved. |
| Potency | Can be highly potent, but efficacy may be influenced by local concentrations of endogenous ligands. | Potency is independent of endogenous ligand concentrations, which can be an advantage in vivo.[9] |
| Development Stage | Several compounds have entered clinical trials (e.g., VTP-43742, JNJ-61803534).[10] | Preclinical and early clinical development is ongoing, demonstrating high potency.[10][20] |
| Potential Advantages | More established approach with extensive structure-activity relationship (SAR) data available. | Higher potential for selectivity; efficacy not impacted by competition with natural ligands.[9] |
| Potential Challenges | Achieving high selectivity over other ROR isoforms and nuclear receptors. | Newer approach; requires discovery and validation of the allosteric site. |
Conclusion
Both orthosteric and allosteric inhibitors have demonstrated significant promise in modulating the RORγt pathway. Orthosteric inhibitors represent a more mature field of research with several candidates having progressed to clinical evaluation.[21] They effectively inhibit RORγt function by competing with natural ligands and destabilizing the active conformation of the receptor.
Allosteric inhibitors, while a more recent discovery, offer compelling advantages, most notably the potential for greater selectivity and a mechanism of action that is not subject to competition from endogenous ligands.[9] The discovery of a druggable allosteric site has opened a new and exciting avenue for therapeutic intervention.[6][7]
The choice between these two strategies depends on the specific therapeutic goals, including the desired selectivity profile and the targeted disease context. Ongoing research and clinical trials for both classes of inhibitors will ultimately determine their respective places in the therapeutic landscape for Th17-mediated diseases. This comparative guide provides a foundational understanding for researchers aiming to contribute to this rapidly advancing field.
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 6. Identification of an allosteric binding site for RORγt inhibition [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Orthosteric and Allosteric Dual Targeting of the Nuclear Receptor RORγt with a Bitopic Ligand [pubmed.ncbi.nlm.nih.gov]
- 17. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 19. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 20. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
MRL-871: A Comparative Selectivity Profile Against Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of MRL-871 against various nuclear receptors. This compound is a potent allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) with a reported IC50 of 12.7 nM.[1] While primarily targeting RORγt, understanding its selectivity against other nuclear receptors is crucial for assessing its potential off-target effects and therapeutic window. This document summarizes the available quantitative data, details the experimental methodologies used for selectivity profiling, and provides visual representations of relevant signaling pathways and experimental workflows.
Selectivity Profile of this compound
The primary target of this compound is RORγt, a key regulator of T helper 17 (Th17) cell differentiation and interleukin-17 (IL-17) production. This compound exerts its effect by binding to an allosteric site on the RORγt ligand-binding domain.[2]
Limited publicly available data exists for a comprehensive selectivity panel of this compound against a wide array of nuclear receptors. However, studies on this compound and its derivatives have revealed interactions with Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
| Target Receptor | This compound Activity | IC50/Ki Value | Comments |
| RORγt | Inverse Agonist | 12.7 nM (IC50)[1] | Primary target; allosteric binding. |
| PPARγ | Partial Agonist | Not explicitly quantified for this compound in the provided search results. A study on the interaction of this compound with PPARγ confirmed its binding and partial agonist activity.[3] | A derivative, MRL-299, showed >100-fold selectivity for RORγt over a panel of nuclear receptors, with PPARγ being the most significant off-target interaction. |
| RARα, RARβ, RARγ | No activity reported in the provided search results. | Not Available | |
| Other Nuclear Receptors | Largely uncharacterized in publicly available literature. | Not Available |
Experimental Protocols
The determination of the selectivity profile of a compound like this compound typically involves a combination of biochemical and cell-based assays.
Biochemical Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the binding affinity of a test compound to a purified nuclear receptor ligand-binding domain (LBD).
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody targeting a tag (e.g., GST) on the nuclear receptor LBD, and an acceptor fluorophore (e.g., a fluorescently labeled ligand) that binds to the LBD. When the fluorescent ligand is bound, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that competes with the fluorescent ligand for binding to the LBD will disrupt FRET, leading to a decrease in the acceptor signal.[4][5][6]
Methodology:
-
Reagents: Purified GST-tagged nuclear receptor LBDs, Europium-labeled anti-GST antibody, fluorescently labeled tracer ligand specific for each receptor, test compound (this compound), and assay buffer.
-
Procedure:
-
Add the purified nuclear receptor LBD to the wells of a microplate.
-
Add the Europium-labeled anti-GST antibody.
-
Add serial dilutions of the test compound (this compound) or a reference compound.
-
Add the fluorescently labeled tracer ligand.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence emission of both the donor and acceptor using a TR-FRET-compatible plate reader. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: The data is plotted as the TR-FRET ratio versus the logarithm of the test compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Transactivation Assay
This assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., its ability to either activate (agonism) or inhibit (antagonism) the transcriptional activity of the receptor.
Principle: A reporter gene system is used in a suitable mammalian cell line. The cells are engineered to express the nuclear receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that specific receptor. If the test compound activates the receptor, it will bind to the response element and drive the expression of the reporter gene, producing a measurable signal.[7][8][9]
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable host cell line (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with two plasmids: one expressing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a promoter with either the native hormone response elements or GAL4 upstream activating sequences.
-
-
Compound Treatment: After an incubation period to allow for receptor expression, treat the cells with serial dilutions of the test compound (this compound).
-
Luciferase Assay: Following compound incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Agonist Mode: The luminescence signal is plotted against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: The cells are co-treated with the test compound and a known agonist for the receptor. A decrease in the agonist-induced luciferase signal indicates antagonism, and the IC50 value can be determined.
-
Visualizations
Retinoic Acid Receptor (RAR) Signaling Pathway
Caption: Simplified schematic of the Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Workflow for Nuclear Receptor Selectivity Profiling
Caption: General workflow for determining the selectivity profile of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole this compound interacts with PPARγ via a binding mode that induces partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RORγt Inhibitors: Alternatives to MRL-871
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation of pro-inflammatory T helper 17 (Th17) cells. MRL-871, an allosteric inverse agonist of RORγt, has been a valuable tool compound for studying the therapeutic potential of targeting this nuclear receptor. This guide provides a comparative overview of alternative compounds to this compound, presenting their performance based on available experimental data to aid researchers in selecting the most appropriate tool for their studies.
RORγt Signaling Pathway and Therapeutic Intervention
RORγt is a transcription factor essential for the development and function of Th17 cells, which are key drivers of inflammation through the production of cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. The signaling cascade leading to Th17 differentiation is initiated by cytokines like TGF-β and IL-6, which induce the expression of RORγt. RORγt then binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, including those encoding for IL-17A and the IL-23 receptor (IL-23R). The binding of IL-23 to its receptor further stabilizes the Th17 phenotype and promotes its expansion. Small molecule inhibitors of RORγt, including inverse agonists and antagonists, function by binding to the ligand-binding domain (LBD) of the receptor, thereby preventing the recruitment of coactivators and subsequent gene transcription. This ultimately leads to a reduction in Th17 cell numbers and their inflammatory cytokine production.
Figure 1: Simplified RORγt signaling pathway in Th17 cells.
Comparative Analysis of RORγt Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and several alternative RORγt inhibitors. The data presented is compiled from publicly available sources and is intended for comparative purposes.
Table 1: Biochemical Activity of RORγt Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Notes |
| This compound | RORγt | TR-FRET (coactivator recruitment) | 12.7[1] | Allosteric inverse agonist.[1] |
| VTP-43742 (Vimirogant) | RORγt | Radioligand Binding (Ki) | 3.5 | Potent and selective inhibitor. |
| RORγt | TR-FRET | 17 | >1000-fold selectivity over RORα and RORβ. | |
| BMS-986251 | RORγt | GAL4 Reporter Assay (EC50) | 12[2][3] | Orally active inverse agonist.[2] |
| TMP-778 | RORγt | FRET | 7[4] | Potent and selective inverse agonist.[4] |
| BI 730357 | RORγt | Human Whole Blood (IL-17 inhibition) | 140[5] | Clinical candidate.[5] |
| RORγt | Human PBMCs (IL-22 inhibition) | 43[5] |
Table 2: Cellular Activity of RORγt Inhibitors
| Compound | Cell Type | Assay | IC50 / EC50 (nM) | Notes |
| This compound | EL4 cells | IL-17a mRNA reduction | - | Effectively reduces IL-17a mRNA.[1] |
| VTP-43742 (Vimirogant) | Mouse splenocytes | Th17 differentiation (IL-17A secretion) | 57 | No effect on Th1, Th2, or Treg differentiation. |
| Human PBMCs | IL-17A secretion | 18 | ||
| Human whole blood | IL-17A secretion | 192 | ||
| BMS-986251 | Human whole blood | IL-17 inhibition | 24[2][3] | |
| TMP-778 | Jurkat cells | IL-17F promoter assay | 63[4] | |
| Mouse Th17 cells | IL-17 production | 30[4] | ||
| Mouse Tc17 cells | IL-17 production | 5[4] | ||
| BI 730357 | Human whole blood | IL-17 inhibition | 140[5] | |
| Human PBMCs | IL-22 inhibition | 43[5] |
Table 3: In Vivo Efficacy of RORγt Inhibitors
| Compound | Animal Model | Dosing | Key Findings |
| VTP-43742 (Vimirogant) | Mouse EAE | Oral | Significantly suppressed clinical symptoms and demyelination.[1] |
| BMS-986251 | Mouse Imiquimod-induced psoriasis | Oral | Demonstrated robust efficacy, reducing ear thickness.[2][6] |
| Mouse acanthosis model | Oral | Showed robust efficacy.[2][6] | |
| TMP-778 | Mouse EAU | Subcutaneous | Significantly inhibited disease development and reduced IL-17 and IFN-γ production. |
| BI 730357 | Human plaque psoriasis (Phase II) | Oral (200 mg QD) | 30% of patients achieved PASI 75 at 12 weeks.[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate RORγt inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Figure 2: Workflow for a typical RORγt TR-FRET assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.5). Dilute recombinant human RORγt-LBD (tagged with GST), Terbium (Tb)-labeled anti-GST antibody, biotinylated coactivator peptide (e.g., SRC1-4), and streptavidin-d2 (acceptor fluorophore) in assay buffer to desired concentrations.
-
Compound Preparation: Serially dilute test compounds in DMSO, followed by a further dilution in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound solution.
-
Reagent Addition: Add the RORγt-LBD/Tb-anti-GST antibody mix, followed by the biotinylated coactivator/streptavidin-d2 mix.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~665 nm (d2).
-
Data Analysis: Calculate the 665/620 nm emission ratio. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Human Th17 Cell Differentiation and IL-17A Measurement
This cell-based assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.
Protocol:
-
Isolation of Naïve CD4+ T cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium. Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23) and neutralizing antibodies against IFN-γ and IL-4.
-
Compound Treatment: Add serially diluted test compounds to the cell cultures at the time of stimulation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
IL-17A Measurement:
-
ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A using a specific ELISA kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining: Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Fix and permeabilize the cells, then stain with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
-
Data Analysis: For ELISA data, plot the IL-17A concentration against the compound concentration to determine the IC50 value. For flow cytometry data, calculate the percentage of IL-17A+ cells in the CD4+ T cell population.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is commonly used to evaluate the efficacy of anti-psoriatic compounds.
Protocol:
-
Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.[8][9]
-
Compound Administration: Administer the test compound (e.g., orally or topically) daily, either prophylactically (starting from day 0) or therapeutically (starting after the onset of inflammation).[8]
-
Clinical Scoring: Monitor the severity of inflammation daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and skin thickness.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histology: Process skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Extract RNA from skin samples and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-23) and other relevant markers.
-
Flow Cytometry: Isolate cells from the spleen and draining lymph nodes to analyze the frequency of Th17 cells and other immune cell populations.
-
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model for rheumatoid arthritis.
Protocol:
-
Animal Model: Use susceptible mouse strains such as DBA/1.[4]
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[4][6]
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[4]
-
Compound Administration: Begin compound administration at a chosen time point: prophylactic (from day 0), semi-therapeutic (from day 18), or therapeutic (after disease onset).[6]
-
Clinical Assessment: Monitor mice regularly for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to evaluate inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
Conclusion
The landscape of RORγt inhibitors is rapidly evolving, with several promising alternatives to the tool compound this compound now available for preclinical research. Compounds such as VTP-43742, BMS-986251, and TMP-778 have demonstrated potent biochemical and cellular activities, with some also showing significant efficacy in in vivo models of autoimmune disease. The choice of a specific inhibitor will depend on the research question, the required selectivity profile, and the desired in vitro or in vivo application. This guide provides a starting point for researchers to compare these compounds and select the most suitable tool to advance their investigations into the therapeutic potential of targeting the RORγt pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chondrex.com [chondrex.com]
- 3. imavita.com [imavita.com]
- 4. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
MRL-871 vs. GSK805: A Comparative Guide to RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists: MRL-871 and GSK805. RORγt is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in various autoimmune diseases. Consequently, inverse agonists of RORγt are of significant interest as potential therapeutics. This document outlines the distinct mechanisms of action, comparative potency, and the experimental methodologies used to characterize these compounds.
Mechanism of Action: Allosteric vs. Orthosteric Inhibition
A key differentiator between this compound and GSK805 lies in their binding sites on the RORγt ligand-binding domain (LBD), leading to different modes of inhibition.
This compound is an allosteric inverse agonist. It binds to a site distinct from the natural ligand-binding pocket.[1] This binding event induces a conformational change in the RORγt protein, which prevents the recruitment of coactivators necessary for transcriptional activation, thereby inhibiting the expression of target genes like IL17A.[1]
GSK805 , in contrast, is an orthosteric inverse agonist. It competes with endogenous ligands for binding within the canonical ligand-binding pocket of RORγt.[1] By occupying this site, GSK805 also prevents the recruitment of coactivators and subsequent gene transcription.[1]
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and GSK805 from various in vitro assays. It is important to note that these values are from different studies and experimental conditions, and therefore, a direct comparison should be made with caution.
| Compound | Assay Type | Target/Cell Line | IC50 / pIC50 | Reference |
| This compound | Not Specified | RORγt | 12.7 nM | [2][3] |
| GSK805 | Not Specified | RORγt | pIC50 = 8.4 | [4] |
| GSK805 | Cell-based | Th17 cell differentiation | pIC50 > 8.2 | [4] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
RORγt Signaling Pathway and Inverse Agonist Intervention
The following diagram illustrates the RORγt signaling pathway and the points of intervention for both allosteric and orthosteric inverse agonists.
Caption: RORγt signaling and points of inverse agonist intervention.
Experimental Workflow for Evaluating RORγt Inverse Agonists
The following diagram outlines a typical workflow for the in vitro characterization of RORγt inverse agonists.
Caption: General experimental workflow for RORγt inverse agonists.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: The RORγt-LBD is tagged (e.g., with GST) and bound by a Terbium (Tb)-labeled antibody (donor fluorophore). A fluorescently labeled coactivator peptide (e.g., with fluorescein, the acceptor fluorophore) binds to the RORγt-LBD. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inverse agonist will disrupt the RORγt-coactivator interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% (w/v) BSA, 1 mM TCEP).
-
Dilute recombinant human RORγt-LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide (e.g., SRC1-4) to their final assay concentrations in the assay buffer.
-
-
Compound Preparation:
-
Perform serial dilutions of the test compounds (this compound, GSK805) in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 0.2 µL) of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Prepare two pre-mixes:
-
Pre-mix 1: RORγt-LBD and Tb-anti-GST antibody in assay buffer. Incubate at room temperature for 30 minutes.
-
Pre-mix 2: Fluorescein-labeled coactivator peptide in assay buffer.
-
-
Add Pre-mix 1 (e.g., 10 µL) to the wells containing the compounds.
-
Add Pre-mix 2 (e.g., 10 µL) to the wells.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar) with an excitation wavelength of ~320-340 nm and emission wavelengths of ~612-620 nm (for Terbium) and ~665 nm (for FRET signal).[5]
-
-
Data Analysis:
-
Calculate the FRET ratio (665 nm emission / 612 nm emission).
-
Plot the FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
RORγt Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit RORγt-mediated transcription.
Principle: Host cells (e.g., HEK293T or Jurkat cells) are co-transfected with two plasmids: one expressing the RORγt LBD fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).[6][7] Constitutive activity of RORγt drives luciferase expression. An inverse agonist will inhibit this activity, leading to a decrease in the luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T or Jurkat cells in appropriate media.
-
Co-transfect the cells with the RORγt-GAL4 expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add luciferase assay reagent (containing luciferin) to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add a quenching reagent and the Renilla luciferase substrate, and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IL-17A Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the effect of the compounds on the production of the key pro-inflammatory cytokine IL-17A from primary human immune cells.
Principle: Human PBMCs are stimulated under conditions that promote Th17 differentiation and IL-17A production. The concentration of IL-17A in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture and Stimulation:
-
Culture the PBMCs in complete RPMI-1640 medium.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies).
-
Simultaneously, treat the cells with serial dilutions of the test compounds or DMSO.
-
Incubate the cells for 3-5 days.
-
-
Supernatant Collection:
-
Centrifuge the cell culture plates and collect the supernatants.
-
-
IL-17A ELISA:
-
Coat a 96-well ELISA plate with an anti-human IL-17A capture antibody overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and a standard curve of recombinant human IL-17A to the plate and incubate.
-
Wash the plate and add a biotinylated anti-human IL-17A detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant IL-17A standards.
-
Calculate the concentration of IL-17A in the culture supernatants from the standard curve.
-
Plot the IL-17A concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MRL-871 and SR1001 in RORγt Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt): MRL-871 and SR1001. RORγt is a key transcription factor in the differentiation of Th17 cells, making it a critical target for therapeutic intervention in autoimmune and inflammatory diseases. This document summarizes their pharmacological properties, mechanisms of action, and available experimental data to aid researchers in selecting the appropriate compound for their studies.
Pharmacological Profile and Physicochemical Properties
This compound and SR1001 are both potent inhibitors of RORγt activity, yet they exhibit distinct pharmacological profiles. This compound is a highly potent and selective allosteric inverse agonist of RORγt, while SR1001 acts as a dual inverse agonist for both RORα and RORγt. The following table summarizes their key quantitative parameters.
| Parameter | This compound | SR1001 |
| Target(s) | RORγt | RORα and RORγt |
| Mechanism of Action | Allosteric Inverse Agonist | Inverse Agonist |
| Binding Affinity (Ki) | Not Reported | RORα: 172 nM, RORγt: 111 nM |
| Potency (IC50) | ~7 - 12.7 nM (RORγt) | ~117 nM (RORγ coactivator interaction) |
| Off-Target Activity | PPARγ partial agonist | Devoid of activity at 48 other nuclear receptors |
| Chemical Class | Isoxazole | Sulfonamide |
| Molecular Formula | C24H21N3O4 | C15H13F6N3O4S2 |
| Molecular Weight | 415.44 g/mol | 477.40 g/mol |
Mechanism of Action: Allosteric vs. Orthosteric Inhibition
The primary distinction between this compound and SR1001 lies in their binding sites on the RORγt ligand-binding domain (LBD). SR1001 is a traditional inverse agonist that likely competes with endogenous ligands at the orthosteric site. In contrast, this compound binds to a novel allosteric site, a topographically distinct pocket on the RORγt LBD. This allosteric binding induces a unique conformational change in the receptor, specifically by repositioning helix 12 (H12), which is crucial for coactivator recruitment. By stabilizing H12 in an inactive conformation, this compound effectively blocks the transcriptional activity of RORγt.
Signaling Pathway of RORγt Inhibition
RORγt is a master regulator of Th17 cell differentiation. Upon activation by cytokines such as IL-6 and TGF-β, the STAT3 signaling pathway is initiated, leading to the expression of RORγt. RORγt then translocates to the nucleus and, in conjunction with other transcription factors, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A. Both this compound and SR1001, by acting as inverse agonists, suppress the transcriptional activity of RORγt, thereby inhibiting the production of IL-17A and halting the pro-inflammatory cascade.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize RORγt inverse agonists.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Materials:
-
His-tagged RORγt LBD
-
Biotinylated coactivator peptide (e.g., from SRC1)
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (this compound or SR1001)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the His-tagged RORγt LBD, biotinylated coactivator peptide, and the test compound dilutions.
-
Incubate for 1 hour at room temperature.
-
Add the Europium-labeled anti-His antibody and streptavidin-d2.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-23, and IL-1β.
-
Neutralizing antibodies: anti-IFN-γ and anti-IL-4.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (this compound or SR1001).
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Add naive CD4+ T cells, soluble anti-CD28 antibody, and the Th17 polarizing and neutralizing antibodies to the wells.
-
Add serial dilutions of the test compounds.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Analyze Th17 differentiation by:
-
Flow cytometry: Restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, intracellularly stain for IL-17A and analyze by flow cytometry.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-17A using an ELISA kit.
-
qPCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression of IL17A and RORC.
-
Experimental Workflow for Compound Comparison
A logical workflow is essential for the systematic comparison of two or more compounds targeting the same pathway.
Conclusion
Both this compound and SR1001 are valuable research tools for investigating the role of RORγt in health and disease. This compound offers high potency and a unique allosteric mechanism of action, which may provide advantages in terms of selectivity and overcoming resistance. However, its off-target activity on PPARγ should be considered when interpreting experimental results. SR1001, as a dual RORα/γt inverse agonist, may have a broader impact on ROR-mediated pathways. Its well-characterized selectivity against a large panel of nuclear receptors makes it a reliable tool for studying the combined effects of RORα and RORγt inhibition. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological profile. This guide provides the foundational data and experimental context to make an informed decision.
Validating the Efficacy of MRL-871 on IL-17A Inhibition: A Comparative Guide Using ELISA
For researchers and professionals in drug development, accurately quantifying the inhibitory effect of novel compounds on cytokine production is a critical step. This guide provides a comprehensive comparison of MRL-871, a potent RORγt inverse agonist, and its effect on Interleukin-17A (IL-17A) secretion. We present a detailed protocol for validating this effect using the Enzyme-Linked Immunosorbent Assay (ELISA) technique, alongside a comparison with alternative IL-17A inhibitory strategies.
This compound is a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist with an IC50 of 12.7 nM.[1] RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells and their subsequent production of the pro-inflammatory cytokine IL-17A.[2][3] By binding to an allosteric site on the RORγt ligand-binding domain, this compound destabilizes the active conformation, thereby reducing the transcription of target genes like IL17A.[2] Consequently, this compound has been shown to effectively decrease the production of IL-17A mRNA.[1][4] The dysregulation of the RORγt/IL-17A axis is implicated in numerous autoimmune diseases, making RORγt a significant therapeutic target.[2][5]
This compound Signaling Pathway
The diagram below illustrates the signaling pathway leading to IL-17A production and the point of intervention for this compound. Stimulatory cytokines (like IL-6 and IL-23) activate the differentiation of Th17 cells, leading to the expression of the master transcription factor RORγt. RORγt then drives the transcription of the IL17A gene. This compound acts as an inverse agonist, inhibiting the transcriptional activity of RORγt and thus blocking IL-17A production.
Experimental Protocol: Quantifying this compound's Effect on IL-17A by ELISA
This protocol outlines an in vitro experiment to measure the dose-dependent effect of this compound on IL-17A secretion from stimulated T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., EL4 cells for mouse IL-17A).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS, penicillin/streptomycin.
-
Th17 polarizing cytokines (e.g., IL-6, IL-23, TGF-β) and T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies).
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Human or Mouse IL-17A ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution).[6][7]
-
96-well ELISA plates.
-
Plate reader capable of measuring absorbance at 450 nm.[7]
Methodology:
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood or culture your chosen cell line.
-
Seed cells in a 96-well culture plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
For PBMCs, add Th17 polarizing cytokines and anti-CD3/anti-CD28 antibodies to the culture medium to induce differentiation and IL-17A production.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose.
-
Include an "unstimulated control" group (cells without polarizing cytokines/activation).
-
Add the different concentrations of this compound or vehicle to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator to allow for cell stimulation and IL-17A secretion.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted IL-17A, for analysis. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure (Sandwich ELISA Principle):
-
Coating: Coat a 96-well ELISA plate with the IL-17A capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a serial dilution of the IL-17A standard to the plate. Incubate for 2 hours at room temperature.
-
Detection: After washing, add the biotinylated IL-17A detection antibody and incubate for 1-2 hours.
-
Enzyme Conjugation: After another wash step, add Streptavidin-HRP conjugate and incubate for 20-30 minutes.[7]
-
Substrate Development: Wash the plate thoroughly. Add TMB substrate solution and incubate in the dark. A blue color will develop.[6]
-
Stopping Reaction: Add the stop solution (e.g., sulfuric acid) to each well. The color will change to yellow.[7]
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the concentration of IL-17A in each sample by interpolating their OD values from the standard curve.
-
Plot the IL-17A concentration against the this compound concentration to determine the dose-response relationship and calculate the IC50 value.
-
Experimental Workflow Diagram
Data Presentation and Comparison
The results from the ELISA experiment can be summarized in a table to clearly compare the effects of different this compound concentrations.
Table 1: Effect of this compound on IL-17A Secretion
| Treatment Group | Concentration | Mean IL-17A (pg/mL) | Std. Deviation | % Inhibition |
| Unstimulated Control | - | 45.5 | ± 5.1 | - |
| Vehicle Control (DMSO) | 0.1% | 550.2 | ± 25.8 | 0% |
| This compound | 1 nM | 412.7 | ± 21.3 | 25% |
| This compound | 10 nM | 247.6 | ± 18.9 | 55% |
| This compound | 12.7 nM (IC50) | 275.1 | ± 20.1 | 50% |
| This compound | 100 nM | 88.0 | ± 9.7 | 84% |
| This compound | 1 µM | 51.7 | ± 6.2 | 91% |
| Alternative Inhibitor X | 100 nM | 110.5 | ± 11.4 | 80% |
Note: Data are hypothetical and for illustrative purposes.
Comparison with Alternative IL-17A Inhibition Strategies
This compound represents a small molecule approach targeting the transcription factor responsible for IL-17A production. However, other strategies exist that target different points in the IL-17 pathway.
Table 2: Comparison of IL-17A Inhibition Strategies
| Strategy | Target | Example(s) | Modality | Advantages | Disadvantages |
| Transcription Factor Inhibition | RORγt | This compound , VTP-43742 | Small Molecule | Oral bioavailability; inhibits multiple Th17 effector cytokines (e.g., IL-17F, IL-22).[5] | Potential for off-target effects; broader immune modulation. |
| Cytokine Neutralization | IL-17A | Secukinumab, Ixekizumab[8] | Monoclonal Antibody | High specificity and potency for IL-17A. | Requires injection; does not inhibit other RORγt-dependent cytokines. |
| Receptor Blockade | IL-17RA | Brodalumab[9] | Monoclonal Antibody | Blocks signaling from multiple IL-17 family members (A, F, C, E). | Requires injection; potential for broader side effects due to blocking multiple ligands. |
| Protein-Protein Interaction Inhibition | IL-17A/IL-17RA | Benzimidazole derivatives, Peptides[10][11] | Small Molecule / Peptide | Potential for oral bioavailability (small molecules); novel mechanism of action. | Often challenging to achieve high potency and good pharmacokinetic properties. |
Points of Intervention in the IL-17 Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 6. stemcell.com [stemcell.com]
- 7. Mouse IL-17A ELISA Kit Elisa Kit KE10020 | Proteintech [ptglab.com]
- 8. IL-17A functions and the therapeutic use of IL-17A and IL-17RA targeted antibodies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 10. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 11. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of MRL-871 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRL-871 and its analogs as allosteric inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in various autoimmune diseases. This compound and its derivatives represent a promising class of therapeutic agents that target RORγt through a novel allosteric mechanism.
Quantitative Comparison of this compound Analogs
The following table summarizes the in vitro potency of this compound and several of its analogs across various assays. The data highlights key structure-activity relationships, demonstrating how modifications to the parent scaffold impact inhibitory activity.
| Compound | TR-FRET IC50 (nM) | Gal4 IC50 (nM) | Th17 Differentiation IC50 (nM) | Reference |
| This compound | 7 ± 1 | 24 ± 1 | 22 ± 1 | [1] |
| MRL-058 | 98 ± 23 | 250 ± 11 | 230 ± 1 | [1] |
| MRL-003 | 280 ± 117 | 1200 ± 320 | 1100 ± 1 | [1] |
| MRL-299 | 1.6 ± 0.1 | 1.8 ± 0.1 | 2.1 ± 0.1 | [1] |
| MRL-367 | 2.4 ± 0.1 | 2.6 ± 0.1 | 4.3 ± 0.1 | [1] |
| MRL-038 | 2.6 ± 0.1 | 1.8 ± 0.1 | 3.5 ± 0.1 | [1] |
| MRL-492 | 3.8 ± 0.1 | 2.1 ± 0.1 | 3.4 ± 0.1 | [1] |
| MRL-506 | 4.4 ± 0.1 | 3.2 ± 0.1 | 4.6 ± 0.1 | [1] |
| MRL-679 | 5.3 ± 0.1 | 4.5 ± 0.1 | 6.2 ± 0.1 | [1] |
RORγt Signaling and Inhibition by this compound Analogs
RORγt is the master regulator of Th17 cell differentiation. Upon activation by cytokines such as IL-6 and IL-23, naïve T cells upregulate RORγt. RORγt then translocates to the nucleus and, in conjunction with other transcription factors like STAT3, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A. This compound and its analogs are allosteric inverse agonists that bind to a novel pocket on the RORγt ligand-binding domain (LBD). This binding event induces a conformational change in the LBD that prevents the recruitment of coactivators, thereby inhibiting the transcriptional activity of RORγt and subsequent IL-17A production.
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is a primary method for quantifying the potency of this compound analogs in disrupting the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: The assay measures the proximity between a donor fluorophore-labeled RORγt-LBD and an acceptor fluorophore-labeled coactivator peptide. When the coactivator binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inverse agonists like this compound and its analogs disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagents:
-
His-tagged RORγt-LBD (Ligand Binding Domain)
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Biotinylated coactivator peptide (e.g., a peptide containing the LXXLL motif)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound analogs serially diluted in DMSO.
-
-
Procedure:
-
A solution of RORγt-LBD is pre-incubated with the Tb-labeled anti-His antibody.
-
The test compounds (this compound analogs) are added to the wells of a 384-well plate at various concentrations.
-
The RORγt-LBD/antibody complex is then added to the wells containing the test compounds.
-
A mixture of the biotinylated coactivator peptide and streptavidin-d2 is added to initiate the reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor).
-
IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
-
Caption: Experimental workflow for the TR-FRET coactivator recruitment assay.
References
Safety Operating Guide
Navigating the Proper Disposal of MRL-871: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for the research compound MRL-871 necessitates adherence to general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of this and similar novel chemical entities. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on established protocols for laboratory chemical waste.
Immediate Safety and Logistical Information
Given that a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, it must be handled as a hazardous waste. This precautionary approach ensures the protection of laboratory personnel and the environment. The following procedures are based on general guidelines from regulatory bodies and institutional safety protocols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.
Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, assume this compound is hazardous.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be disposed of as solid hazardous waste.[1]
-
Proper Waste Containment
-
Use Appropriate Containers: Collect waste in chemically resistant containers with secure, screw-on caps.[1] For solid waste, puncture-resistant containers or clearly labeled bags for chemical waste should be used.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound," "this compound in DMSO").[2][3] The label should also indicate the primary hazards (e.g., "Toxic," "Handle with Care").
Safe Storage
-
Designated Storage Area: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area should be well-ventilated and away from incompatible materials.[1]
-
Container Management: Keep waste containers closed except when adding waste.[2][4]
Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[1] Contact them to schedule a pickup.
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain.[4]
-
Do Not Dispose in Regular Trash: Chemically contaminated waste must not be placed in the general trash.
Quantitative Data Summary: General Chemical Waste Guidelines
The following table summarizes key quantitative and procedural information relevant to the disposal of laboratory chemical waste, which should be applied to this compound.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous chemicals. | [5] |
| Satellite Accumulation Area (SAA) Liquid Limit | Up to 55 gallons of hazardous waste. | [6][7] |
| SAA Acute Hazardous Waste Limit | Up to 1 quart of acute hazardous waste. | [6] |
| SAA Storage Time Limit | Waste must be removed from the laboratory within twelve months. | [6] |
| Central Accumulation Area (CAA) Storage Time | Up to 180 days for a Small Quantity Generator (SQG) and 90 days for a Large Quantity Generator (LQG). | [3] |
Experimental Protocols
As no experimental protocols for the disposal or degradation of this compound were found, the primary "protocol" is the institutional chemical waste disposal procedure, which is a logistical and safety process rather than a laboratory experiment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Logistical Information for Handling MRL-871
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active small molecules like MRL-871 are paramount for ensuring laboratory safety and maintaining experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist.[1]
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the lack of comprehensive public safety data, a cautious approach to personal protective equipment is warranted. The following table outlines the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate particulate filters.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double chemical-resistant gloves (e.g., nitrile).- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical. Double-gloving provides an extra barrier against dermal exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other suitable ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and prevent contamination.
-
Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the specific procedures being undertaken.
-
Ensure a chemical fume hood or other containment device is certified and functioning correctly.
-
Decontaminate the work surface before and after handling.
-
Prepare a spill kit appropriate for the quantities of this compound and solvents being used.
-
-
Compound Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid form of this compound, do so within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, handle all materials within a certified chemical fume hood.
-
For reconstitution, this compound is often dissolved in DMSO.[1]
-
-
Post-Handling and Decontamination:
-
Decontaminate all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent.
-
Carefully doff PPE to avoid cross-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound: Do not dispose of this compound down the drain or in regular trash. Collect it in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, tubes, vials) must be collected in a designated hazardous waste container.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of hazardous waste in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 1392809-08-3 | [1][2][3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
